Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(14)13-6-4-12(5-7-13)15-8-9-16-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYCXRTVGCLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558276 | |
| Record name | tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-51-9 | |
| Record name | 1,1-Dimethylethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
CAS Number: 123387-51-9
This guide provides a comprehensive technical overview of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and safety protocols, offering field-proven insights into its practical use.
Introduction: The Significance of a Spirocyclic Scaffold
This compound is a heterocyclic compound featuring a spirocyclic piperidine core. The defining characteristic of spirocycles, where two rings are joined by a single common atom, is their inherent three-dimensionality. This structural feature is of paramount importance in modern drug discovery. Unlike flat, aromatic structures, the 3D nature of spirocyclic scaffolds allows for more specific and multi-point interactions with protein targets, which can lead to enhanced potency and selectivity of drug candidates.[1] Furthermore, molecules rich in sp3-hybridized carbons, such as this one, often exhibit improved physicochemical properties, including better aqueous solubility, a critical factor for bioavailability.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen makes this compound a versatile intermediate. The Boc group can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom, a common step in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123387-51-9 | [2] |
| Molecular Formula | C12H21NO4 | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Commercially available data |
| Boiling Point | 180-190 °C at 0.4 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 153.9 ± 27.9 °C | [2] |
| Refractive Index | 1.503 | [2] |
Spectroscopic Characterization:
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the protection of the commercially available 1,4-dioxa-8-azaspiro[4.5]decane.
Reaction Scheme:
A representative synthetic workflow.
Experimental Protocol: Boc Protection of 1,4-dioxa-8-azaspiro[4.5]decane
This protocol is a standard procedure for the N-Boc protection of secondary amines and is highly applicable for the synthesis of the title compound.
-
Dissolution: Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as a proton scavenger.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Causality in Experimental Choices:
-
Aprotic Solvent: An aprotic solvent like DCM is chosen to prevent reaction with the Boc anhydride.
-
Non-nucleophilic Base: Triethylamine is used to neutralize the acidic byproduct (tert-butanol and CO₂) without competing with the amine substrate in reacting with the Boc anhydride.
-
Controlled Addition at 0 °C: Slow addition of the Boc anhydride at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
Applications in Drug Development
The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The spirocyclic piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.
Key Application Areas:
-
Neurological Disorders: Spirocyclic piperidines are key components of compounds targeting the central nervous system (CNS). They have been incorporated into sodium channel blockers for the potential treatment of chronic and neuropathic pain.[4] The rigid spirocyclic framework can help in achieving the desired orientation of pharmacophoric groups for optimal interaction with the ion channel.
-
Oncology: A radiolabeled derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been synthesized and evaluated as a potent and selective ligand for the sigma-1 (σ₁) receptor.[5] This receptor is overexpressed in various tumor cell lines, making it a promising target for cancer imaging and therapy. The study demonstrated high accumulation of the radiotracer in human carcinoma and melanoma xenograft models using positron emission tomography (PET), highlighting the potential of this scaffold in developing diagnostic agents.[5]
-
Metabolic Diseases: The structural motifs present in this building block are also found in compounds being investigated for the treatment of metabolic disorders.
-
Infectious Diseases: Piperidine derivatives have shown activity against a range of pathogens, and the unique three-dimensional structure of spirocyclic piperidines can be exploited to develop novel anti-infective agents.[6]
Illustrative Synthetic Pathway:
The following diagram illustrates the general utility of this compound as a synthetic intermediate.
General synthetic utility of the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds, such as the parent amine 1,4-dioxa-8-azaspiro[4.5]decane, provides valuable guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Causes skin and serious eye irritation.[7] In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Hazard Statements for a Structurally Similar Compound (1,4-Dioxa-8-azaspiro[4.5]decane):
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and development. Its spirocyclic piperidine core offers a three-dimensional scaffold that is increasingly sought after for the design of potent and selective therapeutic agents. The presence of the Boc protecting group allows for straightforward synthetic manipulation, making it an attractive starting material for the synthesis of a wide array of complex molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.
References
-
Fischer, S., Wünsch, B., & Brust, P. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5579–5588. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 123387-51-9 | 1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyle. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
ACS Publications. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[1][10] decane-7,9-dione hydrochloride. Research on Chemical Intermediates, 37, 1041–1045. [Link]
-
Taylor & Francis Online. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. [Link]
Sources
- 1. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR spectrum [chemicalbook.com]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate molecular weight
An In-depth Technical Guide to Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also commonly known in literature and commercial catalogs as 1-tert-Butoxycarbonyl-4-piperidone ethylene ketal, is a heterocyclic building block of significant utility in modern organic synthesis and medicinal chemistry.[1] Its structure features a piperidine core, a foundational motif in numerous pharmaceuticals, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group and the ketone at the 4-position is masked as an ethylene ketal. This dual-protection strategy renders it a stable and versatile intermediate, enabling chemists to perform selective modifications at other positions before revealing the reactive functionalities. Its spirocyclic nature provides a three-dimensional scaffold that is increasingly sought after in drug design to explore novel chemical space and improve pharmacological properties. This guide provides a comprehensive overview of its properties, synthesis, and critical applications in the development of complex molecular architectures.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. A precise understanding of these characteristics is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 243.30 g/mol | [1] |
| Exact Mass | 243.162708 Da | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| CAS Number | 123387-51-9 | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 180-190 °C @ 0.4 Torr | [1] |
| Flash Point | 153.9 ± 27.9 °C | [1] |
| Refractive Index | 1.503 | [1] |
| XLogP3 | 1.22 | [1] |
| Appearance | Solid or liquid |
Synonyms: 1,1-Dimethylethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate; 4,4-(Ethylenedioxy)-1-tert-butoxycarbonylpiperidine; 8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane.[1]
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the protection of the carbonyl group of N-Boc-4-piperidone.[2] The choice of this synthetic strategy is rooted in the need to mask the electrophilic nature of the ketone, which could otherwise interfere with subsequent reactions, such as those involving nucleophilic additions or modifications to the piperidine ring that require basic conditions.
The ethylene ketal is an ideal protecting group due to its stability under a wide range of non-acidic conditions (e.g., reactions with organometallics, hydrides, and strong bases) and its reliable removal under mild aqueous acidic conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the title compound.
Standard Experimental Protocol: Ketalization of N-Boc-4-piperidone
This protocol describes a typical laboratory-scale synthesis.
-
Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with N-Boc-4-piperidone (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02-0.05 eq).
-
Solvent: Toluene is added as the solvent. Toluene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which drives the reaction equilibrium towards product formation.
-
Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be confirmed by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) followed by brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a pure substance.
Core Applications in Research and Drug Development
This spirocyclic building block is a cornerstone in the synthesis of complex pharmaceutical agents and molecular probes. Its utility stems from the orthogonal deprotection strategies it enables.
Intermediate in Complex Syntheses
The true value of this compound is realized in multi-step syntheses. After its formation, chemists can perform various transformations on other parts of a molecule. Subsequently, the Boc group and the ketal can be selectively removed to unmask the secondary amine and the ketone, respectively, for further functionalization.
A notable example is its use in the development of high-affinity σ1 receptor ligands for tumor imaging.[3] Researchers synthesized novel piperidine compounds where the spiro[4.5]decane core served as a central scaffold. The Boc-protected precursor allows for controlled N-alkylation before deprotection and further modification, leading to potent radioligands like [¹⁸F]5a, which has shown high tumor accumulation in PET imaging studies.[3]
Deprotection Strategies
The ability to selectively remove the two protecting groups is a key feature of this molecule's design.
-
Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the free secondary amine (1,4-dioxa-8-azaspiro[4.5]decane).[4] This amine can then undergo reactions such as acylation, alkylation, or reductive amination.
-
Ketal Deprotection: The ethylene ketal is hydrolyzed back to the ketone using aqueous acid (e.g., HCl or H₂SO₄) in a solvent like acetone or tetrahydrofuran (THF). This reveals the carbonyl group for reactions like Wittig olefination, Grignard additions, or reductive amination.
Caption: Selective deprotection pathways from the title compound.
Role in Spirocycle Synthesis
Spirocyclic systems are of high interest in drug discovery because their rigid, three-dimensional structures can lead to improved binding affinity and selectivity for biological targets. This compound is an excellent starting point for building more complex spiro-heterocycles, which are valuable in constructing libraries of drug-like molecules. Its derivatives have also been explored as PROTAC (Proteolysis Targeting Chimera) linkers, which require specific three-dimensional orientations to function effectively.[5]
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its robust protecting group scheme allows for the sequential and controlled elaboration of the piperidine scaffold, making it an invaluable intermediate for accessing complex molecular targets. For researchers in medicinal chemistry and drug development, a thorough understanding of its synthesis, reactivity, and deprotection protocols is crucial for leveraging its full potential in the creation of next-generation therapeutics and advanced molecular probes.
References
-
Title: tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidine-1-carboxylate Source: Angene Chemical URL: [Link]
-
Title: Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Source: PubChem URL: [Link]
-
Title: 1-Boc-4-PIPERIDONE-2,2,6,6-D4 Source: PubChem URL: [Link]
-
Title: tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate Source: PubChem URL: [Link]
-
Title: Synthesis of A. 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane Source: PrepChem.com URL: [Link]
- Title: CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.
-
Title: 1,4-Dioxa-8-azaspiro(4.5)decane Source: PubChem URL: [Link]
-
Title: tert-Butyl 4-oxopiperidine-1-carboxylate Source: PubChem URL: [Link]
-
Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: PubMed URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate physical properties
An In-depth Technical Guide: Physicochemical Properties of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique spirocyclic structure, which incorporates a protected piperidine motif, makes it a valuable scaffold for creating complex molecules with three-dimensional diversity. This guide provides a comprehensive overview of its core physical and chemical properties, outlines robust experimental protocols for their validation, and discusses the practical implications for its use in synthetic and drug discovery applications. By synthesizing data from established chemical suppliers and the scientific literature, this document serves as a technical resource for researchers leveraging this versatile intermediate.
Introduction and Strategic Significance
In the landscape of drug discovery, the design of novel molecular entities with favorable pharmacological profiles is paramount. Spirocyclic scaffolds, which contain two rings connected by a single common atom, have emerged as a powerful strategy for escaping the "flatland" of traditional aromatic-heavy drug candidates. The rigid, three-dimensional nature of these scaffolds can lead to improved binding affinity, enhanced selectivity, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This compound, often referred to as 1-Boc-4-piperidone ethylene ketal, is a quintessential example of such a scaffold. It provides two critical functionalities in a single, stable molecule:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under a wide range of reaction conditions while being readily removable under mild acidic conditions. This allows for precise, regioselective modification of the nitrogen atom late in a synthetic sequence.
-
A Ketal-Protected Ketone: The ethylene ketal protects a ketone at the 4-position of the piperidine ring. This masked functionality can be deprotected to reveal the ketone, which can then be used for a variety of chemical transformations, such as reductive amination, Wittig reactions, or the formation of other heterocyclic systems.
This dual-functionality makes the compound a cornerstone intermediate in the synthesis of diverse chemical libraries. Its derivatives have been successfully incorporated into molecules targeting σ1 receptors for tumor imaging, and the core azaspiro[4.5]decane structure is a key component in the development of novel PROTAC (Proteolysis Targeting Chimera) linkers and inhibitors of the mitochondrial permeability transition pore.[1][2][3][4]
Molecular Structure and Chemical Identity
The structural integrity and identity of a starting material are the foundation of any successful synthetic campaign. The unambiguous identification of this compound is achieved through a combination of its systematic name and unique chemical identifiers.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 123387-51-9 | [5] |
| Molecular Formula | C₁₂H₂₁NO₄ | [5] |
| Molecular Weight | 243.30 g/mol | [5] |
| Synonyms | 8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane, 1-Boc-4-piperidone ethylene ketal | [5] |
| InChIKey | IRDYCXRTVGCLGY-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its effective use in experimental settings, influencing everything from solvent selection and reaction conditions to purification strategies and storage.
Table 2: Summary of Physical Properties
| Property | Value | Comments and Implications | Source |
| Appearance | White to off-white solid or viscous oil | The physical state dictates handling procedures. If solid, it can be weighed directly. If a viscous oil, warming may be necessary for accurate transfer. | |
| Boiling Point | 180-190 °C @ 0.4 Torr | The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition at atmospheric pressure. | [5] |
| Density | 1.1 ± 0.1 g/cm³ | Similar to many common organic solvents, indicating it will not significantly phase-separate based on density alone. | [5] |
| Refractive Index (n20/D) | 1.503 | Useful for rapid, non-destructive purity checks of liquid batches against a reference standard. | [5] |
| Flash Point | 153.9 ± 27.9 °C | Indicates a low risk of flammability under standard laboratory conditions. | [5] |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol.[6] Partly miscible in water.[6] | High solubility in common organic solvents facilitates its use in a wide range of reactions. Low aqueous solubility is typical for Boc-protected amines and aids in extractive workups. | |
| Polar Surface Area (PSA) | 48 Ų | This value suggests good potential for cell membrane permeability, a key parameter in drug design. | [5] |
| LogP (XLogP3) | 1.22 | The positive LogP value indicates a lipophilic character, consistent with its solubility profile and its utility in targeting biological systems. | [5] |
Experimental Protocols for Property Verification
To ensure the identity, purity, and stability of the material, a series of validation experiments are essential. These protocols form a self-validating system, where each test corroborates the findings of the others.
Caption: A self-validating workflow for the characterization of incoming starting material.
Boiling Point Determination via Vacuum Distillation
-
Causality: The compound's high boiling point at atmospheric pressure puts it at risk of decomposition. Performing distillation under reduced pressure lowers the boiling point to a safe temperature range, preserving the molecule's integrity.[5]
-
Methodology:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude material (typically 1-5 g) in the distilling flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump equipped with a cold trap and a pressure gauge.
-
Slowly reduce the pressure to the target range (e.g., 0.4-1.0 Torr).
-
Begin heating the distillation flask in an oil bath while stirring.
-
Monitor the temperature at the distillation head. The temperature at which the liquid consistently condenses and is collected is the boiling point at that pressure.
-
Collect the purified fraction in a pre-weighed receiving flask.
-
Spectroscopic Characterization: A Triad of Validation
Spectroscopic analysis is the cornerstone of chemical validation. The combination of NMR, MS, and IR provides orthogonal data points that, together, confirm the compound's structure and purity with high confidence.
-
¹H and ¹³C NMR Spectroscopy
-
Expertise: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule.
-
Protocol:
-
Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Signals:
-
A sharp singlet at ~1.47 ppm, integrating to 9H (the tert-butyl group).
-
A singlet at ~3.95 ppm, integrating to 4H (the ethylenedioxy protons of the ketal).
-
Multiplets between ~1.60 and ~3.60 ppm corresponding to the 8 protons of the piperidine ring.
-
-
Expected ¹³C NMR Signals:
-
Signals for the Boc group carbons (~28.4, ~79.5, ~154.7 ppm).
-
Signals for the ketal carbons (~64.3, ~108.4 ppm).
-
Signals for the piperidine ring carbons.
-
-
-
Mass Spectrometry (MS)
-
Expertise: MS provides the exact molecular weight, serving as a definitive check of the molecular formula.
-
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 244.15, or the sodium adduct [M+Na]⁺ at m/z 266.13, confirming the molecular weight of 243.30 g/mol .[5]
-
-
Infrared (IR) Spectroscopy
-
Expertise: IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the sample (liquid or solid) directly on the ATR crystal.
-
Acquire the spectrum.
-
-
Expected Key Absorbances:
-
A strong, sharp absorption band around 1690-1700 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the Boc-carbamate group.
-
C-H stretching vibrations around 2850-3000 cm⁻¹ .
-
A prominent C-O stretching band around 1100-1250 cm⁻¹ associated with the carbamate and ketal ethers.
-
-
Safety, Handling, and Storage
While no specific GHS classification is available for the title compound, data from the parent amine (1,4-Dioxa-8-azaspiro[4.5]decane) and related structures suggest that prudent laboratory practices are required.[5] The parent amine is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8]
-
Handling:
-
Storage:
Conclusion
This compound is a high-value synthetic intermediate whose physicochemical properties make it well-suited for the demands of modern drug discovery. Its defined boiling point, favorable solubility in organic solvents, and moderate lipophilicity provide a solid foundation for its application in complex synthetic routes. The robust analytical methods detailed herein—NMR, MS, and IR—provide a clear and reliable framework for researchers to verify the quality and identity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
PubChem. (n.d.). Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera - Unife. Retrieved from [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. echemi.com [echemi.com]
- 6. 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 [chemicalbook.com]
- 7. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 [merckmillipore.com]
- 8. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, also commonly referred to as N-Boc-1,4-dioxa-8-azaspiro[4.5]decane or 1-tert-Butoxycarbonyl-4-piperidone ethylene ketal, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid spirocyclic core, which incorporates a protected piperidine motif, makes it an invaluable scaffold for the synthesis of complex molecular architectures with diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses and allows for selective deprotection under specific acidic conditions, providing a strategic handle for further functionalization.[3] This guide offers a comprehensive overview of the structure, synthesis, and key applications of this compound, with a focus on its role in the development of innovative therapeutics.
Physicochemical Properties
This compound is a colorless to light yellow solid or liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 123387-51-9 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 180-190 °C @ 0.4 Torr | [1] |
| Flash Point | 153.9 ± 27.9 °C | [1] |
| Refractive Index | 1.503 | [1] |
| XLogP3 | 1.22 | [1] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a two-step process starting from 4-piperidone. The first step involves the protection of the ketone functionality as an ethylene ketal, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Step 1: Ketalization of 4-Piperidone
The synthesis commences with the protection of the ketone in 4-piperidone hydrochloride monohydrate to form 1,4-dioxa-8-azaspiro[4.5]decane. This is a crucial step to prevent unwanted side reactions at the carbonyl group in subsequent steps. The reaction is typically carried out by refluxing 4-piperidone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.
Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
-
Reagents: 4-Piperidone hydrochloride monohydrate, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene, sodium hydroxide.
-
Procedure:
-
A mixture of 4-piperidone hydrochloride monohydrate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1,4-dioxa-8-azaspiro[4.5]decane. The crude product can be purified by distillation or column chromatography.
-
Step 2: Boc-Protection of 1,4-Dioxa-8-azaspiro[4.5]decane
The secondary amine of the synthesized spirocycle is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable organic solvent in the presence of a base to neutralize the in-situ generated acid.
Experimental Protocol: Synthesis of this compound
-
Reagents: 1,4-Dioxa-8-azaspiro[4.5]decane, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N) or another suitable base, dichloromethane (DCM) or another suitable solvent.
-
Procedure:
-
To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in dichloromethane at 0 °C is added triethylamine.
-
Di-tert-butyl dicarbonate, dissolved in dichloromethane, is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Reaction Mechanism: Boc-Protection
The Boc-protection of the secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1,4-dioxa-8-azaspiro[4.5]decane attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of the tert-butoxide and carbon dioxide as leaving groups, resulting in the formation of the N-Boc protected product. The base (e.g., triethylamine) is essential to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion.
Caption: Mechanism of Boc-Protection.
Structural Characterization
The structure of this compound is confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm. The protons of the piperidine and ethylene ketal moieties will appear as multiplets in the regions of δ 1.5-1.8 ppm, δ 3.4-3.7 ppm, and δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around δ 28.4 ppm and the carbonyl carbon of the Boc group around δ 154.7 ppm. The carbons of the spirocyclic system will resonate in the range of δ 30-70 ppm, with the ketal carbon appearing around δ 108 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band around 1690-1700 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate group. Other characteristic peaks include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations of the ketal and carbamate groups in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group or the entire Boc group.
Applications in Drug Development
The rigid spirocyclic scaffold and the orthogonally protected amine make this compound a highly valuable building block in the synthesis of pharmaceutically active compounds.
PROTAC Linkers
A prominent application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][] The spirocyclic core of this compound can serve as a rigid and synthetically versatile component of the linker that connects the target-binding ligand and the E3 ligase-binding ligand.[8] This rigidity can be advantageous in controlling the spatial orientation of the two binding moieties, which is crucial for efficient ternary complex formation and subsequent protein degradation.
Caption: Use in PROTAC Synthesis Workflow.
Synthesis of Bioactive Molecules and Imaging Agents
Beyond PROTACs, this spirocyclic building block is utilized in the synthesis of a variety of other bioactive molecules. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored as ligands for the sigma-1 (σ₁) receptor, which is overexpressed in various tumor types.[9][10] This has led to the development of radiolabeled analogs for use as positron emission tomography (PET) imaging agents for the visualization of tumors.[9] The modular nature of the scaffold allows for the systematic modification of substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12]
The synthesis of this compound involves the use of reagents that require careful handling:
-
1,4-Dioxa-8-azaspiro[4.5]decane: This precursor is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14][15]
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is flammable and can be fatal if inhaled. It also causes serious eye and skin irritation and may cause allergic skin reactions or respiratory irritation.[8][16][17][18] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.[8]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or fume hood.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a cornerstone building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features, combined with its synthetic tractability, provide a robust platform for the development of complex molecules with tailored biological functions. From its integral role in the burgeoning field of targeted protein degradation with PROTACs to its application in the creation of sophisticated diagnostic imaging agents, this spirocyclic compound is poised to continue to be a key player in the advancement of drug discovery and development.
References
-
Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Novachem. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-BOC-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PrepChem.com. (n.d.). Synthesis of A. 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[18][19] decane-7,9-dione hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-tert-butyl-7-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-nitro-4-oxo-quinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChemLite. (n.d.). Tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-BOC-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE [myskinrecipes.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
- 12. achmem.com [achmem.com]
- 13. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 [merckmillipore.com]
- 14. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. carlroth.com [carlroth.com]
- 17. carlroth.com [carlroth.com]
- 18. dl.novachem.com.au [dl.novachem.com.au]
- 19. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a key heterocyclic scaffold, serves as a vital building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with the protective tert-butyloxycarbonyl (Boc) group, makes it an ideal starting material for the synthesis of a diverse range of bioactive molecules, including antagonists for various receptors and enzyme inhibitors. A thorough understanding of its structural and electronic properties, ascertained through spectroscopic analysis, is paramount for its effective utilization in the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the combined spectroscopic evidence are emphasized to ensure a high degree of scientific integrity.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its utility. The molecule features a piperidine ring fused to a 1,4-dioxane ring via a spirocyclic carbon atom. The nitrogen atom of the piperidine ring is protected by a Boc group, a common strategy in organic synthesis to prevent unwanted side reactions.
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of this molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.90 | s | 4H | -O-CH₂-CH₂-O- |
| ~3.50 | t | 4H | -N-CH₂- (axial) |
| ~1.60 | t | 4H | -N-CH₂-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument.
Interpretation and Experimental Rationale:
-
Singlet at ~3.90 ppm: The four protons of the ethylene glycol ketal appear as a singlet, indicating their chemical equivalence. This is a characteristic signal for the 1,4-dioxane ring protons in this spirocyclic system.
-
Triplets at ~3.50 and ~1.60 ppm: The piperidine ring protons exhibit a more complex pattern. The protons on the carbons adjacent to the nitrogen appear as a triplet around 3.50 ppm, while the protons on the carbons beta to the nitrogen appear as a triplet around 1.60 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons. The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial to resolve these multiplets and obtain clear coupling information.
-
Singlet at 1.45 ppm: The nine protons of the tert-butyl group of the Boc protecting group are chemically equivalent and thus appear as a sharp singlet. This is a highly characteristic and easily identifiable signal.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | Carbonyl carbon of the Boc group (-C=O) |
| ~108.0 | Spiro carbon atom (-C-(O)₂) |
| ~79.5 | Quaternary carbon of the Boc group (-C(CH₃)₃) |
| ~64.2 | Ethylene ketal carbons (-O-CH₂-CH₂-O-) |
| ~40.5 | Piperidine carbons adjacent to nitrogen (-N-CH₂-) |
| ~34.5 | Piperidine carbon beta to nitrogen (-N-CH₂-CH₂-) |
| ~28.4 | Methyl carbons of the Boc group (-C(CH₃)₃) |
Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and instrument.
Interpretation and Experimental Rationale:
-
Downfield Signals: The carbonyl carbon of the Boc group is the most deshielded carbon, appearing at the lowest field (~154.7 ppm). The spiro carbon, being attached to two oxygen atoms, is also significantly downfield (~108.0 ppm).
-
Aliphatic Carbons: The carbons of the piperidine and dioxane rings appear in the aliphatic region of the spectrum. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups, thus confirming the assignments.
-
Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are readily identified at approximately 79.5 ppm and 28.4 ppm, respectively.
Caption: Interconnectivity of Spectroscopic Techniques for Structural Elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~2975, ~2880 | C-H stretching (alkane) | Piperidine, Boc group |
| ~1690 | C=O stretching | Carbonyl (urethane) |
| ~1170 | C-O stretching | Ketal, Ester |
| ~1120 | C-N stretching | Amine |
Interpretation and Experimental Rationale:
-
C=O Stretch: The most prominent peak in the IR spectrum is the strong absorption around 1690 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the urethane functional group in the Boc protector. This confirms the presence of the Boc group.
-
C-H Stretches: The absorptions in the 2880-2975 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the tert-butyl group.
-
C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations, including the C-O stretching of the ketal and the ester part of the Boc group, as well as the C-N stretching of the piperidine ring. While individual peak assignment in this region is challenging, the overall pattern serves as a unique fingerprint for the molecule. The choice of Attenuated Total Reflectance (ATR) sampling is often preferred for solid or liquid samples as it requires minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
| m/z | Interpretation |
| 244.15 | [M+H]⁺: Protonated molecular ion |
| 266.13 | [M+Na]⁺: Sodium adduct of the molecular ion |
| 188.11 | [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group |
| 144.09 | [M - Boc + H]⁺: Loss of the Boc group |
| 57.07 | [C₄H₉]⁺: tert-Butyl cation |
Note: The molecular formula of this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .
Interpretation and Experimental Rationale:
-
Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is typically observed. For this compound, it would appear at an m/z of approximately 244.15, confirming the molecular weight. High-resolution mass spectrometry (HRMS) is the preferred method to obtain the exact mass, which can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of a prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is a strong indicator of the Boc protecting group.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Gently shake the tube to ensure complete dissolution and homogeneity.
-
Place the NMR tube in the spectrometer for analysis.
FT-IR Spectroscopy (ATR Method)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum of the sample.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (ESI Method)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal of the molecular ion.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum, from the distinct resonances of the Boc group and the spirocyclic core in NMR to the prominent carbonyl absorption in IR and the predictable fragmentation in MS, create a self-validating dataset. This detailed characterization is indispensable for researchers in drug discovery and organic synthesis, ensuring the identity and purity of this crucial building block and enabling its confident application in the development of novel chemical entities.
References
-
PubChem - this compound. National Center for Biotechnology Information. [Link]
A Guide to Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D) is paramount for improving potency, selectivity, and pharmacokinetic profiles. Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block, offers a rigid and versatile spirocyclic piperidine scaffold. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and pivotal role as a structural motif in medicinal chemistry. We will explore its strategic application in constructing complex molecular architectures, supported by mechanistic insights, detailed experimental protocols, and case studies from recent drug discovery literature.
Introduction: The Imperative for Three-Dimensionality in Drug Design
Medicinal chemistry has progressively moved away from flat, aromatic-rich molecules towards more complex, sp³-rich structures.[1][2] This shift is driven by the need to engage with intricate biological targets and to optimize drug-like properties. Spirocycles, compounds where two rings are joined by a single common atom, are exemplary of this new paradigm.[2][3] They introduce conformational rigidity and a defined three-dimensional geometry, which can lead to significant improvements in:
-
Binding Affinity and Selectivity: The rigid framework orients substituents in precise spatial arrangements, enhancing interactions with target proteins and minimizing off-target effects.[1][4]
-
Physicochemical Properties: Increased sp³ character often correlates with improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts.[1][2]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property.[3][4]
This compound, hereafter referred to as N-Boc-ketal-piperidine , is a preeminent example of such a scaffold. It combines a piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—with a spirocyclic ketal and a strategically placed Boc protecting group, making it an exceptionally valuable tool for drug discovery.[5]
Synthesis and Physicochemical Characteristics
The most common and efficient synthesis of N-Boc-ketal-piperidine starts from N-Boc-4-piperidone. The core of the synthesis is the protection of the ketone functionality as an ethylene ketal.
General Synthesis Pathway
The synthesis is typically a one-step procedure involving the acid-catalyzed ketalization of N-Boc-4-piperidone with ethylene glycol.
dot
Caption: Synthesis of N-Boc-ketal-piperidine.
Causality: The use of a Dean-Stark apparatus is critical for the success of this reaction. The equilibrium of ketal formation is driven forward by the azeotropic removal of water, a byproduct of the condensation reaction between the ketone and ethylene glycol. Toluene is an ideal solvent as it forms an azeotrope with water and has a suitable boiling point.
Physicochemical Properties
A summary of the key properties of the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane (after Boc-deprotection), is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [6] |
| Molecular Weight | 143.18 g/mol | [6] |
| Boiling Point | 108-111 °C / 26 mmHg | [7] |
| Density | 1.117 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.4819 | [7] |
The Role in Medicinal Chemistry: A Versatile Building Block
The true value of N-Boc-ketal-piperidine lies in its utility as a modifiable scaffold. The Boc group provides robust protection during synthetic manipulations but can be cleanly removed under acidic conditions to reveal a secondary amine, which serves as a handle for further functionalization.[8]
The Gateway Transformation: Boc Deprotection
The deprotection of the Boc group is the key step that unlocks the synthetic potential of the scaffold.
dot
Caption: Key deprotection and functionalization pathways.
Trustworthiness: A common and highly effective method for this transformation is the use of 4M HCl in 1,4-dioxane.[9][10] This reagent combination is potent enough to cleave the Boc group efficiently, often within 30 minutes at room temperature, while the resulting amine hydrochloride salt typically precipitates, simplifying isolation.[9][10] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
Case Study: Development of σ1 Receptor Ligands for Tumor Imaging
The sigma-1 (σ1) receptor is overexpressed in various tumor types, making it an attractive target for developing positron emission tomography (PET) imaging agents. Researchers synthesized a series of novel piperidine compounds, using the 1,4-dioxa-8-azaspiro[4.5]decane core to modulate lipophilicity and receptor affinity.[11][12]
The key compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was synthesized from the deprotected amine via alkylation. This derivative demonstrated high affinity for σ1 receptors (Ki = 5.4 nM) and excellent selectivity over σ2 receptors.[11][12] PET imaging studies in mouse tumor models showed high and specific accumulation in carcinoma and melanoma xenografts.[11][12] This work highlights how the spirocyclic scaffold provided a rigid framework to correctly position the pharmacophore for optimal receptor binding while contributing to a favorable overall physicochemical profile for an imaging agent.[11]
Case Study: Synthesis of Fentanyl Analogs
The N-Boc-ketal-piperidine scaffold is structurally related to N-Boc-4-piperidone, a key starting material in various synthetic routes to fentanyl and its analogs.[8] In a representative synthesis, N-Boc-4-piperidone undergoes reductive amination with aniline.[8] The resulting intermediate is then acylated, followed by Boc deprotection using 4M HCl in dioxane to yield the core piperidine structure ready for final alkylation.[8] While the ketal-protected version is not directly on the main pathway, its chemistry is analogous and it is often used when other functionalities in the molecule are sensitive to the conditions required for direct piperidone reactions.
Experimental Protocols
The following protocols are provided as illustrative examples of standard procedures.
Protocol: Boc Deprotection of this compound
This protocol is adapted from standard procedures for Boc deprotection.[9][10]
Materials:
-
This compound (1.0 eq)
-
4M HCl in 1,4-dioxane (10 eq)
-
Diethyl ether (for washing)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve the starting material in a minimal amount of 1,4-dioxane (if necessary, the reagent can be used as the solvent).
-
To the stirred solution under a nitrogen atmosphere at room temperature, add the 4M HCl in 1,4-dioxane solution (10 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, a white precipitate (the hydrochloride salt of the product) will typically form.
-
Concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane.
-
Add dry diethyl ether to the residue and triturate to obtain a fine powder.
-
Collect the solid product by vacuum filtration, wash with additional diethyl ether, and dry under high vacuum. The product, 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride, is typically obtained in quantitative yield and can be used in the next step without further purification.
Protocol: N-Alkylation via Reductive Amination
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Suspend the amine hydrochloride salt in DCM.
-
Add the base (TEA or DIPEA) to neutralize the salt and liberate the free amine. Stir for 10-15 minutes.
-
Add the desired aldehyde or ketone to the mixture.
-
Add sodium triacetoxyborohydride in one portion. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde/ketone.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a powerful tool for embedding three-dimensionality into drug candidates. Its rigid spirocyclic core, combined with the synthetic flexibility afforded by the Boc-protected piperidine nitrogen, allows medicinal chemists to systematically explore structure-activity relationships in a defined conformational space.[4][5] As the demand for drug candidates with superior efficacy and optimized ADME-Tox properties continues to grow, the strategic use of privileged scaffolds like N-Boc-ketal-piperidine will undoubtedly play an increasingly vital role in the future of drug discovery.[13][14]
References
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]
-
PubChem - NIH. 1,4-Dioxa-8-azaspiro(4.5)decane. Available from: [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]
-
Royal Society of Chemistry. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Available from: [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
PubMed Central. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Available from: [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
-
The University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available from: [Link]
- Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
BEPLS. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Available from: [Link]
-
ResearchGate. A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry | Request PDF. Available from: [Link]
-
ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]
-
ResearchGate. (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available from: [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. books.rsc.org [books.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-二叠氮-8-壬烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
- 13. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Abstract
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique spirocyclic structure, which incorporates a protected piperidine ring, makes it an essential intermediate for synthesizing complex molecules with diverse therapeutic applications, including receptor ligands and components of PROTACs (Proteolysis Targeting Chimeras).[1][2] Derivatives of this scaffold have been successfully utilized in developing high-affinity ligands for the σ1 receptor, which are valuable as imaging agents in oncology.[3] This document provides a comprehensive, validated protocol for the synthesis of this compound via N-Boc protection of its parent amine, 1,4-dioxa-8-azaspiro[4.5]decane. The guide is designed for researchers in organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to ensure reliable and high-yield production.
Chemical Profile and Synthetic Overview
The target compound is synthesized through a highly efficient and straightforward N-protection reaction of a commercially available secondary amine.
| Identifier | Value |
| Product Name | This compound |
| IUPAC Name | This compound |
| CAS Number | 123387-51-9[4] |
| Molecular Formula | C₁₂H₂₁NO₄[4] |
| Molecular Weight | 243.30 g/mol [4] |
| Starting Material | 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7)[5][6] |
| Reaction Type | N-acylation (Boc Protection) |
Rationale for Synthetic Strategy
The selected method is the protection of the secondary amine in 1,4-dioxa-8-azaspiro[4.5]decane using di-tert-butyl dicarbonate ((Boc)₂O). This strategy is favored for several reasons:
-
High Selectivity: The reaction is highly selective for the secondary amine, leaving the ethylene ketal group intact.
-
Mild Conditions: The protocol operates under mild conditions, preventing degradation of the starting material or product.
-
Operational Simplicity: The procedure involves a straightforward one-pot reaction followed by a simple aqueous work-up, avoiding the need for complex purification techniques in most cases.
-
Scalability: The reaction can be reliably scaled to produce multi-gram quantities of the product.
Overall Synthesis Workflow
Caption: Mechanistic pathway of the N-Boc protection reaction.
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale and can be adjusted accordingly.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Mmol | Eq. |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 | 143.18 | 1.43 g | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate, ((Boc)₂O) | 24424-99-5 | 218.25 | 2.40 g | 11.0 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.1 mL | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | 25 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | 25 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-Dioxa-8-azaspiro[4.5]decane (1.43 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) and triethylamine (2.1 mL, 15.0 mmol). Stir the mixture until all solids are completely dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Scientist's Note: Cooling is critical to moderate the exothermic reaction upon addition of (Boc)₂O, preventing potential side reactions and ensuring controlled formation of the product.
-
-
Reagent Addition: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the cooled solution portion-wise over 5 minutes. A slight effervescence (CO₂ evolution) may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.
-
Self-Validation Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The product spot should appear at a higher Rf value than the starting material.
-
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
25 mL of saturated sodium bicarbonate solution (to remove any acidic impurities and excess (Boc)₂O).
-
25 mL of water.
-
25 mL of brine (to facilitate phase separation and remove residual water).
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (~5 g). Swirl for 5-10 minutes, then filter the solution to remove the drying agent.
-
Isolation of Product: Concentrate the filtrate using a rotary evaporator under reduced pressure. The resulting residue is the desired product. For most applications, the crude product is of sufficient purity (>95%). If further purification is needed, it can be recrystallized from a hexane/ethyl acetate mixture or purified by flash column chromatography.
Expected Results
-
Physical Appearance: A white to off-white solid or a viscous, colorless oil.
-
Yield: Typically 90-98%.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure or wet starting materials/solvents. 2. Inactive (Boc)₂O (can degrade with age/moisture). | 1. Use anhydrous solvents and ensure starting material is pure. 2. Use a fresh bottle of (Boc)₂O or test its activity on a simpler amine. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient (Boc)₂O or base. 2. Reaction time was too short. | 1. Increase (Boc)₂O to 1.2 equivalents and base to 1.5-2.0 equivalents. 2. Extend the reaction time to 12 hours or overnight. |
| Product is an Oil, not a Solid | The product has a low melting point and may exist as a viscous oil, which is common. | This is not necessarily a problem. Confirm purity by NMR. If impurities are present, purify by column chromatography (Silica gel, 0-20% Ethyl Acetate/Hexane gradient). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed inside a certified chemical fume hood.
-
Reagent Handling:
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (Et₃N): Is corrosive and has a strong, unpleasant odor. Handle with care.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant. Avoid inhalation of dust and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. [6]
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound. By leveraging a standard N-Boc protection strategy, this valuable building block can be accessed in high yield and purity with operational simplicity. The provided mechanistic insights and troubleshooting guide empower researchers to confidently execute and adapt this procedure for applications in pharmaceutical and chemical research.
References
-
U.S. Army Combat Capabilities Development Command Chemical Biological Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
-
Bandgar, B. P., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Chemistry Central Journal, 4(1), 13. [Link]
-
PrepChem. (n.d.). Synthesis of A. 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane. [Link]
-
MySkinRecipes. (n.d.). N-BOC-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE. [Link]
-
The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-264.
-
PubChem. (n.d.). Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]
- Stepan, A. F., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9. [Link]https://pubmed.ncbi.nlm.nih.gov/8676348/)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-BOC-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE [myskinrecipes.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate: A Detailed Protocol for Drug Discovery Scaffolds
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a valuable building block in medicinal chemistry and drug development. The procedure focuses on the protection of the secondary amine of 1,4-dioxa-8-azaspiro[4.5]decane using di-tert-butyl dicarbonate (Boc anhydride). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
Spirocyclic scaffolds, such as the 1,4-dioxa-8-azaspiro[4.5]decane core, have garnered significant interest in modern drug discovery. Their inherent three-dimensional structure can lead to improved pharmacological properties, including enhanced target specificity and reduced off-target effects. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in multi-step organic syntheses due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, including potent and selective ligands for various biological targets.
This protocol details a robust and efficient method for the N-Boc protection of 1,4-dioxa-8-azaspiro[4.5]decane, a common transformation in the synthesis of pharmaceutical intermediates.
Reaction Scheme
The synthesis proceeds via the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with di-tert-butyl dicarbonate in the presence of a suitable base, such as triethylamine, to yield the desired N-Boc protected product.
Caption: Overall synthetic scheme for the preparation of this compound.
Materials and Apparatus
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 1,4-Dioxa-8-azaspiro[4.5]decane | C₇H₁₃NO₂ | 143.18 | ≥98% | e.g., Sigma-Aldrich, Merck |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ≥97% | e.g., Sigma-Aldrich, Acros Organics |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5% | e.g., Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, VWR |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific, VWR |
| Hexanes | N/A | N/A | ACS Grade | e.g., Fisher Scientific, VWR |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | N/A | Prepared in-house |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | e.g., Sigma-Aldrich, Fisher Scientific |
Apparatus
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Separatory funnel
-
Filter funnel and filter paper
-
Glass column for chromatography
-
Silica gel for column chromatography (e.g., 230-400 mesh)
Experimental Protocol
Step 1: Reaction Setup and Boc Protection
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq, e.g., 5.0 g, 34.9 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (100 mL).
-
Add triethylamine (1.5 eq, e.g., 7.3 mL, 52.4 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq, e.g., 8.38 g, 38.4 mmol) in anhydrous dichloromethane (50 mL).
-
Transfer the di-tert-butyl dicarbonate solution to a dropping funnel and add it dropwise to the stirred solution of the amine over a period of 30 minutes at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting amine spot is no longer visible.
Step 2: Work-up and Extraction
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any excess acid and remove unreacted di-tert-butyl dicarbonate byproducts.
-
Water (1 x 100 mL).
-
Brine (1 x 100 mL) to facilitate phase separation.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
Step 3: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or a colorless oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the Boc protecting group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (if solid): To assess the purity of the compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine: is a corrosive and flammable liquid with a strong odor. Handle with care to avoid inhalation and contact.
-
Di-tert-butyl dicarbonate: can cause skin and eye irritation. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time. | Allow the reaction to stir for a longer period (up to 24 hours) and continue to monitor by TLC. |
| Inactive di-tert-butyl dicarbonate. | Use a fresh bottle of di-tert-butyl dicarbonate. | |
| Insufficient base. | Ensure the correct stoichiometry of triethylamine is used. | |
| Low Yield | Loss of product during work-up. | Be careful during the extraction steps to avoid loss of the organic layer. Ensure complete extraction from the aqueous phase. |
| Inefficient purification. | Optimize the eluent system for column chromatography to ensure good separation of the product from impurities. | |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. If impurities are present, re-purify by column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of the Boc protection makes this procedure amenable to various scales of synthesis.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Albanese, V., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40:1, 2505907. [Link]
Purification of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate by column chromatography
An Application Guide: High-Purity Isolation of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate via Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of this compound, a valuable spirocyclic building block in synthetic and medicinal chemistry. The inherent basicity of the piperidine nitrogen, even when Boc-protected, can lead to peak tailing and poor separation on standard silica gel due to interactions with acidic silanol groups. This guide outlines a systematic approach using normal-phase flash column chromatography with a modified mobile phase to achieve high purity and yield. We will delve into the mechanistic rationale behind solvent selection, the use of basic additives to improve peak shape, and a step-by-step workflow from initial method development on Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.
Introduction and Purification Rationale
This compound (Boc-4-piperidone ethylene ketal) is a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its spirocyclic ketal serves as a protecting group for a ketone functionality, while the tert-butyloxycarbonyl (Boc) group protects the secondary amine of the piperidine ring. The purity of this intermediate is paramount, as contaminants can interfere with subsequent reactions, leading to complex product mixtures and reduced overall yields.
The primary challenge in the chromatographic purification of Boc-protected amines lies in the residual basicity of the nitrogen atom. This basicity causes strong interaction with the acidic silanol (Si-OH) groups on the surface of silica gel, the most common stationary phase for normal-phase chromatography. This interaction leads to:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, smearing into subsequent fractions.
-
Poor Resolution: Tailing peaks are difficult to separate from closely eluting impurities.
-
Irreversible Adsorption: A portion of the product may bind permanently to the column, reducing the final yield.
To overcome these issues, this protocol employs a mobile phase modified with a small quantity of a volatile base, triethylamine (TEA). The TEA acts as a competitive base, neutralizing the active silanol sites on the silica gel.[1] This minimizes the undesirable interaction with the target compound, resulting in sharper, more symmetrical peaks and significantly improved separation efficiency.
Materials and Equipment
Reagents and Consumables
| Reagent/Material | Grade | Supplier Example |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | Flash Chromatography Grade, 40-63 µm | Standard Laboratory Supplier |
| n-Hexane | HPLC Grade | Standard Laboratory Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Laboratory Supplier |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Standard Laboratory Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Laboratory Supplier |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Laboratory Supplier |
| Potassium Permanganate (KMnO₄) | Reagent Grade | Standard Laboratory Supplier |
Equipment
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes or flasks
-
TLC development chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Fume hood
Safety and Handling
All procedures must be conducted within a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Solvents (Hexane, Ethyl Acetate, DCM): These organic solvents are flammable and volatile. Avoid inhalation of vapors and contact with skin and eyes.
-
Triethylamine (TEA): TEA is corrosive, flammable, and has a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle with extreme care.
-
Silica Gel: Fine silica dust can cause respiratory irritation. Avoid inhaling the powder during column packing.
-
Potassium Permanganate Stain: This is a strong oxidizing agent. Prepare and handle the staining solution with care.
Refer to the Safety Data Sheets (SDS) for each chemical before beginning work.
Detailed Experimental Protocol
This protocol is divided into two main stages: initial method development using TLC and the subsequent scale-up to flash column chromatography.
Part A: Method Development via Thin-Layer Chromatography (TLC)
The goal of this step is to identify the optimal mobile phase composition that provides good separation between the desired product and any impurities. The target retention factor (Rf) for the product should be approximately 0.25-0.35 for effective column separation.
-
Prepare TLC Eluents: In small beakers, prepare a few milliliters of different hexane/EtOAc mixtures (e.g., 9:1, 8:2, 7:3 v/v). To each, add 0.5% v/v triethylamine. For example, to 10 mL of 8:2 Hexane/EtOAc, add 50 µL of TEA.
-
Spot the Plate: Dissolve a small amount of the crude product in DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
Stain: Prepare a potassium permanganate stain solution. Dip the TLC plate into the stain and gently heat it with a heat gun. The product and many organic impurities will appear as yellow-brown spots on a purple background.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal eluent will show the product spot at an Rf of ~0.3, well-separated from other spots. Adjust the hexane/EtOAc ratio as needed. A higher proportion of EtOAc will increase the Rf values.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plate |
| Mobile Phase (Example) | 80:20:0.5 (v/v/v) n-Hexane / Ethyl Acetate / Triethylamine |
| Target Rf (Product) | ~0.30 |
| Visualization | UV (254 nm) and KMnO₄ stain |
Part B: Column Preparation and Sample Loading
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel mass to crude product mass.
-
Pack the Column (Slurry Method):
-
Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane/EtOAc).
-
Pour the slurry into the column. Use gentle air pressure or tapping to pack the silica bed uniformly, avoiding air bubbles.
-
Drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.
-
-
Prepare the Sample (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of DCM.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed silica bed, creating a uniform, flat layer.
-
Gently add a thin protective layer of sand on top of the sample layer.
-
Part C: Elution, Fraction Collection, and Analysis
-
Equilibrate the Column: Carefully add the initial mobile phase (e.g., 9:1 Hexane/EtOAc + 0.5% TEA) to fill the column.
-
Begin Elution: Open the stopcock and apply gentle air pressure to achieve a steady flow rate. Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Elution (Optional but Recommended): If TLC showed impurities that are very close to the product, a gradient elution can improve separation. Start with a lower polarity mobile phase (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity by adding more of a higher polarity stock solution (e.g., 7:3 Hexane/EtOAc).
-
Monitor Fractions by TLC: Periodically, analyze the collected fractions using the same TLC method developed in Part A. Spot several consecutive fractions on a single TLC plate to track the elution of the product.
-
Combine and Isolate: Once all fractions have been analyzed, combine those that contain the pure product. Remove the solvents (hexane, EtOAc, and TEA) using a rotary evaporator to yield the purified this compound as a solid or oil.[3]
Purification Workflow Diagram
The following diagram illustrates the complete purification process.
Sources
Application Note: Selective Acidic Hydrolysis of the Ketal in Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective acidic hydrolysis of the ethylene ketal in tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (Boc-4-piperidone ethylene ketal) to yield tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This transformation is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The narrative emphasizes the mechanistic principles underpinning the chemoselective cleavage of the ketal in the presence of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. Field-proven protocols utilizing mild Brønsted acids, including catalytic p-toluenesulfonic acid (PTSA) and the solid-supported resin Amberlyst-15, are presented in detail. This document is intended for researchers, chemists, and process development professionals seeking to optimize this key deprotection step with high fidelity and yield.
Introduction: The Strategic Importance of Selective Ketal Deprotection
In the landscape of modern organic synthesis, particularly in drug development, protecting groups are indispensable tools for masking reactive functional groups to achieve chemoselectivity in complex transformations.[1] The this compound scaffold represents a common synthetic intermediate where the ketone of N-Boc-4-piperidone is protected as a robust ethylene ketal. This allows for nucleophilic or basic reactions to be performed elsewhere on a target molecule without interference from the piperidone carbonyl.[2]
The subsequent selective removal of the ketal is a pivotal step, regenerating the ketone functionality for further elaboration. The primary challenge lies in the inherent acid lability of both the ketal and the N-Boc protecting group.[3] While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can readily cleave the ketal, they will often concomitantly remove the Boc group, leading to undesired products.[4] Therefore, the development of mild and selective acidic hydrolysis methods is paramount. This guide elucidates the principles and practices for achieving this selectivity with high efficiency.
Mechanistic Principles: A Tale of Two Cations
The successful selective hydrolysis of the ketal hinges on the differential kinetics of two distinct acid-catalyzed cleavage mechanisms: one for the ketal and one for the Boc group.
Ketal Hydrolysis: The Oxocarbenium Ion Pathway
The acid-catalyzed hydrolysis of an acetal or ketal is a reversible process that proceeds through a series of protonation and elimination steps.[5] The key, rate-determining step involves the formation of a resonance-stabilized oxocarbenium ion.[6][7]
Figure 1: General mechanism for the acid-catalyzed hydrolysis of the ethylene ketal.
The reaction is driven to completion by the presence of a large excess of water in the reaction medium, as dictated by Le Châtelier's principle.[5] The stability of the oxocarbenium ion intermediate is a critical factor influencing the rate of hydrolysis.[8]
N-Boc Group Cleavage: The Tert-butyl Cation Pathway
The N-Boc group is cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[9]
Figure 2: General mechanism for the acid-catalyzed cleavage of an N-Boc group.
The Basis for Chemoselectivity
Chemoselectivity is achieved by exploiting the fact that the ethylene ketal is generally more labile to milder acidic conditions than the N-Boc group. By carefully selecting the acid catalyst and controlling the reaction conditions (temperature, solvent, and water content), it is possible to protonate and hydrolyze the ketal at a significantly faster rate than the N-Boc group is cleaved. Mild acid catalysts, such as p-toluenesulfonic acid (PTSA) or solid-supported sulfonic acids like Amberlyst-15, provide a controlled concentration of protons sufficient to catalyze ketal hydrolysis without promoting significant Boc deprotection.
Experimental Protocols & Methodologies
The following protocols have been demonstrated to be effective for the selective deprotection of the ketal in this compound. It is crucial that all reactions are monitored by an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS) to determine the point of complete consumption of the starting material and to minimize potential side reactions.
***dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
Start [label="Start:\ntert-butyl 1,4-dioxa-8-\nazaspiro[4.5]decane-8-carboxylate"]; Dissolve [label="Dissolve in Solvent\n(e.g., Acetone)"]; AddCatalyst [label="Add Mild Acid Catalyst\n(e.g., PTSA, Amberlyst-15) & H2O"]; Stir [label="Stir at Controlled Temperature\n(e.g., Room Temperature)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Quench [label="Quench Reaction\n(e.g., aq. NaHCO3)"]; Extract [label="Aqueous Work-up &\nExtraction (e.g., EtOAc)"]; Dry [label="Dry Organic Layer\n(e.g., Na2SO4)"]; Concentrate [label="Concentrate Under\nReduced Pressure"]; Purify [label="Purify (if necessary)\n(e.g., Column Chromatography)"]; Product [label="Product:\ntert-butyl 4-oxopiperidine-1-carboxylate", shape=ellipse, fillcolor="#34A853"];
Start -> Dissolve; Dissolve -> AddCatalyst; AddCatalyst -> Stir; Stir -> Monitor; Monitor -> Quench [label="Upon Completion"]; Quench -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; }
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate as a PROTAC Linker Precursor
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality based on targeted protein degradation.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the cell's proteasome.[1][5]
The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][6][7][8][9] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[6] While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are synthetically accessible, they can incur an entropic penalty upon binding.[3][6] This has led to increasing interest in rigid linkers, which can pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex formation and improving overall performance.[6][10]
The Spirocyclic Advantage: Leveraging Rigidity for Optimal PROTAC Design
Among rigid linker strategies, spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists. These structures introduce a defined three-dimensional character into the linker, which can significantly improve a PROTAC's properties.[11][12] The constrained conformation of a spirocyclic linker can lead to:
-
Enhanced Ternary Complex Stability: By reducing the conformational flexibility, the entropic cost of forming the ternary complex is minimized, potentially leading to more stable and productive interactions.[6][10]
-
Improved Selectivity: The defined spatial orientation enforced by the rigid core can favor binding to the intended target protein and E3 ligase, while disfavoring off-target interactions.[6]
-
Favorable Physicochemical Properties: Spirocycles can help optimize properties such as solubility, cell permeability, and metabolic stability, which are often challenging for traditional linear linkers.[11]
This guide focuses on Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate , a versatile precursor for constructing rigid, spirocyclic PROTAC linkers.
Featured Precursor: this compound
This bifunctional molecule serves as an ideal starting point for the rational design of novel PROTACs. Its structure incorporates a rigid spiro[4.5]decane core, with an orthogonally protected secondary amine (Boc group) providing a convenient handle for synthetic elaboration.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 123387-51-9 |
| Appearance | White to off-white solid |
| Key Features | Rigid spirocyclic core, Boc-protected amine for sequential functionalization |
Application Notes: Strategic Implementation in PROTAC Synthesis
Rationale for Use
The selection of this precursor is driven by its inherent structural and chemical advantages. The spirocyclic system provides conformational constraint, a desirable feature for optimizing the delicate geometry of the POI-PROTAC-E3 ligase ternary complex.[11] The Boc-protected amine allows for a modular and controlled synthetic approach. The secondary amine can be revealed under specific acidic conditions, making it available for conjugation with either a warhead or an E3 ligase ligand, without disturbing other functionalities in the molecule.
Workflow for PROTAC Synthesis
The general workflow for incorporating this precursor into a PROTAC molecule involves a two-stage process: deprotection followed by coupling. This modularity is highly advantageous for building libraries of PROTACs with varied linkers to screen for optimal degradation activity.
Caption: General workflow for utilizing the spirocyclic precursor in PROTAC synthesis.
The Ternary Complex: A Structurally-Informed Approach
The ultimate goal of a PROTAC is to induce a productive ternary complex. The rigidity of the spirocyclic linker derived from this precursor helps define the spatial relationship between the warhead and the E3 ligase ligand. This can reduce the entropic penalty associated with complex formation compared to highly flexible linkers, potentially increasing the stability and productivity of the complex.
Caption: Role of the rigid linker in orienting the POI and E3 Ligase.
Experimental Protocols
Protocol 1: Boc Deprotection of the Spirocyclic Precursor
Objective: To efficiently and selectively remove the tert-butoxycarbonyl (Boc) protecting group, yielding the reactive secondary amine as its hydrochloride salt.
Materials:
-
This compound
-
4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 4 M HCl solution in 1,4-dioxane (4.0-5.0 eq) to the stirring solution. Causality: The strong acid cleaves the acid-labile Boc group, while the dioxane helps maintain solubility.[13][14]
-
Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator. The resulting white solid is the hydrochloride salt of 1,4-dioxa-8-azaspiro[4.5]decane.
-
Self-Validation: Confirm the identity of the product by LC-MS, observing the disappearance of the starting material and the appearance of a new peak with the expected mass for the deprotected amine (M+H⁺ ≈ 144.1). The product can often be used in the subsequent step without further purification.
Protocol 2: Amide Bond Coupling to a Carboxylic Acid-Functionalized Ligand
Objective: To conjugate the deprotected spirocyclic amine with a warhead or E3 ligase ligand that possesses a carboxylic acid handle.
Materials:
-
1,4-dioxa-8-azaspiro[4.5]decane hydrochloride (from Protocol 1)
-
Carboxylic acid-functionalized ligand (Warhead-COOH or E3-Ligand-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (1.5 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid. Causality: HATU is a highly efficient coupling agent that forms an activated ester, which is readily susceptible to nucleophilic attack by the amine.
-
In a separate flask, dissolve the 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride (1.1 eq) in a small amount of anhydrous DMF. Add DIPEA (1.5 eq) to this solution to neutralize the hydrochloride salt and free the secondary amine. Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl salt and the acid generated during the coupling reaction.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to obtain the desired PROTAC intermediate.
Protocol 3: Characterization of the Final PROTAC
Objective: To confirm the structural integrity and purity of the synthesized PROTAC molecule.
Methodologies:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular weight of the final product matches the calculated exact mass.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential to confirm the chemical structure. The spectra should be consistent with the proposed structure, showing all expected signals and integrations.[15]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound. A purity level of ≥95% is typically required for biological assays.[16]
Data Interpretation: The successful synthesis is validated by the convergence of data from these analytical techniques. The MS confirms the correct mass, the NMR confirms the correct connectivity of atoms, and the HPLC confirms the purity of the sample, ensuring it is suitable for subsequent biological evaluation.
Conclusion
This compound is a valuable and strategic precursor for the synthesis of advanced PROTACs. Its rigid spirocyclic core offers a rational approach to overcoming some of the challenges associated with flexible linkers, providing a pathway to degraders with potentially enhanced stability, selectivity, and cellular activity. The straightforward deprotection and coupling protocols outlined here enable its seamless integration into PROTAC discovery workflows, facilitating the exploration of "linkerology" to unlock the full therapeutic potential of targeted protein degradation.
References
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- BenchChem. (2025). A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.
- Precise PEG. (n.d.). Linkers in PROTACs.
- Gong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- Fujimoto, H., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering.
- SpiroChem. (n.d.). Linker Design.
- Hagadorn, J. R., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- BroadPharm. (2022). What are PROTAC Linkers?.
- MedChemExpress. (n.d.). Tert-butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]Decane-8-carboxylate.
- Shokhen, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery.
- The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations.
- Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
- Ciossani, G., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- BenchChem. (2025). Spatially Extended Linkers for PROTAC Design: An In-depth Technical Guide.
- MedChemExpress. (n.d.). tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Reddit. (2023). Boc De-protection. r/Chempros.
- Sigma-Aldrich. (n.d.). Boc-deprotection-methods.
- MedChemExpress. (n.d.). tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Echemi. (n.d.). tert-butyl1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.
- Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- Scribd. (n.d.). BOC Deprotection 2.
- PubChem. (n.d.). Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate.
- Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane.
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. chempep.com [chempep.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker Design | SpiroChem [spirochem.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
Application Notes & Protocols: Synthesis and Radiolabeling of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for PET Imaging
Introduction: The Significance of the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold in PET Imaging
Positron Emission Tomography (PET) is a powerful, non-invasive nuclear imaging technique that provides quantitative insights into biological and biochemical processes in living subjects.[1] The utility of PET is critically dependent on the development of specific and effective radiotracers. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry and radiopharmaceutical development. Its rigid, spirocyclic nature offers a three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for various biological targets, such as sigma-1 (σ₁) receptors, which are implicated in numerous neurological disorders and are overexpressed in various tumor types.[2][3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key precursor and its subsequent radiolabeling with Fluorine-18 (¹⁸F), the most widely used radionuclide for PET imaging.[6][7][8][9] We will delve into the rationale behind the experimental choices, provide detailed, step-by-step protocols, and outline the necessary quality control measures to ensure the production of a high-quality radiotracer suitable for preclinical and, potentially, clinical applications.
PART 1: Synthesis of the Tosylate Precursor for Radiolabeling
The synthesis of a suitable precursor is the foundational step in developing a novel PET tracer. For ¹⁸F-labeling via nucleophilic substitution, a common strategy involves the preparation of a precursor bearing a good leaving group, such as a tosylate, which can be readily displaced by [¹⁸F]fluoride.[5][10]
Rationale for Precursor Design
The chosen precursor, 2-(4-((1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)phenoxy)ethyl 4-methylbenzenesulfonate, is designed with several key features:
-
1,4-Dioxa-8-azaspiro[4.5]decane Core: Provides the necessary scaffold for high-affinity binding to the target of interest.
-
Alkoxybenzyl Moiety: Acts as a linker to connect the core scaffold to the site of radiolabeling.
-
Ethylene Glycol Spacer: Enhances solubility and can favorably modulate the pharmacokinetic properties of the final tracer.
-
Terminal Tosylate Group: Serves as an excellent leaving group for the subsequent nucleophilic ¹⁸F-fluorination reaction.
Experimental Protocol: Synthesis of the Tosylate Precursor
This multi-step synthesis is designed to be robust and scalable.
Step 1: Synthesis of 8-(4-(hydroxymethyl)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane
-
Reaction Setup: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add 4-(bromomethyl)phenyl acetate (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue is then dissolved in methanol, and potassium carbonate (2.0 eq) is added to facilitate deacetylation. Stir at room temperature for 4 hours. Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield the desired alcohol.
Step 2: Synthesis of 2-(4-((1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)phenoxy)ethanol
-
Reaction Setup: To a solution of 8-(4-(hydroxymethyl)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous dimethylformamide (DMF), add 2-(tosyloxy)ethanol (1.2 eq) and sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of the Tosylate Precursor
-
Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane. Add triethylamine (2.0 eq) and p-toluenesulfonyl chloride (1.5 eq) at 0°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by column chromatography to obtain the tosylate precursor.
Sources
- 1. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Coupling reactions with Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate derivatives
An in-depth guide to the strategic application of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate in modern synthetic chemistry.
Introduction: The Strategic Value of the Spirocyclic Piperidine Scaffold
In the landscape of medicinal chemistry and drug development, piperidine rings are a privileged scaffold due to their prevalence in bioactive natural products and synthetic pharmaceuticals. The this compound motif represents a highly valuable, conformationally constrained building block. The spirocyclic ketal serves a dual purpose: it protects the 4-position ketone of the piperidine ring and imparts specific steric and electronic properties that can be crucial for molecular recognition and binding affinity. The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the secondary amine, enabling selective functionalization at the nitrogen atom through various coupling strategies.[1][2] This guide provides detailed application notes and protocols for two of the most critical transformations involving this scaffold: Buchwald-Hartwig C-N cross-coupling and amide bond formation.
Part 1: Buchwald-Hartwig C-N Cross-Coupling for N-Arylation
The formation of a bond between an aromatic carbon and a nitrogen atom is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination has emerged as a preeminent method for this transformation, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution fail.[3][4] Applying this reaction to the spirocyclic scaffold provides direct access to a diverse library of N-aryl piperidine derivatives, which are key components in many therapeutic agents.[5]
Reaction Principle and Catalytic Cycle
The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide (e.g., triflate).[4] The catalytic cycle is a well-understood process that hinges on the interplay between the palladium center, a phosphine ligand, and a base.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Association & Deprotonation: The secondary amine coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[3][6]
Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle
Key Parameters for Successful Coupling
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladacycle precatalysts (e.g., XPhos Pd G3) are often preferred.[8] These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reliable and reproducible results.[7][8]
-
Ligand: The ligand is arguably the most critical component. For sterically accessible secondary amines like this compound, bulky, electron-rich biaryl phosphine ligands are the gold standard. Ligands such as RuPhos and BrettPhos are excellent starting points.[8] They stabilize the palladium catalyst and promote the crucial reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures.[7][8]
-
Solvent: The reaction must be conducted in an anhydrous, degassed solvent to prevent catalyst deactivation. Toluene and 1,4-dioxane are standard choices.[4]
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: Inside a glovebox, add the aryl bromide (if solid), XPhos Pd G3, and sodium tert-butoxide to the reaction vial.
-
Reagent Addition: Add this compound, followed by the anhydrous, degassed toluene. If the aryl bromide is a liquid, add it via syringe at this stage.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Representative Data & Troubleshooting
| Aryl Halide Partner | Product | Typical Yield | Notes |
| 4-Bromoanisole | 8-(4-methoxyphenyl) derivative | >90% | Electron-rich aryl halides are generally excellent coupling partners. |
| 4-Bromobenzonitrile | 8-(4-cyanophenyl) derivative | 80-90% | Tolerates electron-withdrawing groups well. |
| 2-Bromopyridine | 8-(pyridin-2-yl) derivative | 75-85% | Heteroaryl halides are viable substrates; may require ligand optimization. |
| 2-Bromo-m-xylene | 8-(2,6-dimethylphenyl) derivative | 60-75% | Sterically hindered substrates may require higher catalyst loading or longer reaction times. |
Troubleshooting Common Issues: [8]
-
Low or No Conversion: Ensure reagents and solvent are strictly anhydrous and degassed. The palladium precatalyst should be handled quickly in air or entirely under an inert atmosphere. Consider screening alternative ligands (e.g., RuPhos).
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to an arene, can compete with the desired coupling. It may indicate an issue with catalyst stability or reaction temperature. Using a well-defined precatalyst often minimizes this.
-
Homocoupling: Dimerization of the starting materials can occur. Optimizing the catalyst loading and temperature can mitigate this issue.
Part 2: Amide Coupling for N-Acylation
Amide bond formation is the most frequently performed reaction in medicinal chemistry.[10] Coupling a carboxylic acid with the nitrogen of the spirocyclic scaffold is a fundamental strategy for introducing a vast range of functional groups and building molecular complexity.
Reaction Principle and Mechanism
Direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[11] The core principle of amide coupling is the in situ activation of the carboxylic acid. A coupling reagent converts the acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[12]
Caption: Fig. 2: General Amide Coupling Workflow
Selection of Coupling Reagents
A wide array of coupling reagents is available, each with specific advantages.[11]
-
Carbodiimides (EDC, DCC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[10] The main drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove.[13]
-
Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective. They are aminium salts that rapidly generate activated esters, leading to high yields, fast reaction times, and minimal racemization, especially for sensitive substrates.[10][13]
-
Base: A mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize the acidic byproducts formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state.[10]
Protocol 2: HATU-Mediated Amide Coupling
This protocol provides a robust method for coupling a generic carboxylic acid with the spirocyclic amine using HATU.
Materials:
-
Carboxylic Acid (1.0 mmol)
-
This compound (1.1 mmol)
-
HATU (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Reagent Preparation: Dissolve the carboxylic acid in anhydrous DMF in the round-bottom flask.
-
Activation: Add HATU to the solution, followed by the dropwise addition of DIPEA. Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction's completion (typically 1-4 hours) by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes & Considerations
| Carboxylic Acid Partner | Product | Typical Yield | Notes |
| Benzoic Acid | 8-Benzoyl derivative | >95% | Aromatic acids are generally very reactive. |
| Acetic Acid | 8-Acetyl derivative | >95% | Simple aliphatic acids couple efficiently. |
| N-Boc-Glycine | 8-(N-Boc-glycinyl) derivative | >90% | Amino acids can be coupled without significant epimerization using HATU. |
| 2,6-Dichlorobenzoic acid | 8-(2,6-dichlorobenzoyl) derivative | 65-80% | Sterically hindered acids may require longer reaction times or elevated temperatures. |
Part 3: Post-Coupling Modification: Boc Deprotection
Following the successful coupling reaction, the final step is often the removal of the Boc protecting group to liberate the secondary amine. This is critical if the nitrogen is part of a pharmacophore or requires further derivatization.
Principle and Protocol
The Boc group is designed to be stable to basic and nucleophilic conditions but readily cleaved under acidic conditions.[14] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[2]
Protocol 3: Acid-Catalyzed Boc Deprotection
-
Dissolution: Dissolve the Boc-protected coupled product (1.0 mmol) in Dichloromethane (DCM) (5 mL).
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents, ~0.4-0.8 mL) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Effervescence (CO₂) is typically observed.
-
Concentration: Once the reaction is complete (monitored by LC-MS), remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Final Product: The product is typically obtained as a TFA salt. It can be used as such or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to yield the free amine.
Causality and Considerations:
-
Risk of Alkylation: The liberated tert-butyl cation is an electrophile and can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule.[15] If this is a concern, scavengers like triethylsilane or anisole can be added to the reaction mixture.
-
Ketal Stability: The spirocyclic ketal is generally stable to the anhydrous acidic conditions used for Boc deprotection. However, prolonged exposure to strong aqueous acids will cleave the ketal to reveal the 4-piperidone. This orthogonality is a key feature of the building block.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025). J&K Scientific. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed - NIH. (n.d.). National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). ACS Green Chemistry Institute. [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed. (2014). National Institutes of Health. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions - ResearchGate. (n.d.). ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025). ResearchGate. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.dk]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. peptide.com [peptide.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Scale-Up Synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the scale-up synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will delve into the synthetic strategy, purification methods, safety considerations, and process optimization, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern this synthesis.
Introduction: The Significance of a Spirocyclic Scaffold
This compound is a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a unique conformational constraint that is highly sought after in the design of modern pharmaceuticals. This scaffold can be found in a variety of biologically active molecules and serves as a crucial component in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, which are at the forefront of targeted protein degradation. The Boc-protected amine functionality allows for controlled, sequential introduction of other molecular fragments, making it a versatile intermediate for constructing complex drug candidates.
The synthesis of this compound on a laboratory scale is relatively straightforward; however, scaling up the production presents unique challenges in terms of reaction control, work-up procedures, and ensuring high purity of the final product. This application note provides a robust and scalable method for the synthesis of this compound, addressing the critical aspects of a successful scale-up campaign.
Synthetic Strategy: A Two-Step Approach
The overall synthetic strategy involves a two-step process, starting from the commercially available 1,4-cyclohexanedione monoethylene ketal. The first step is a reductive amination to form the parent spirocycle, 1,4-dioxa-8-azaspiro[4.5]decane. The second step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
This initial step is crucial as the purity of the parent amine directly impacts the quality of the final product.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1,4-Cyclohexanedione monoethylene ketal | ≥98% |
| Ammonia (7N solution in Methanol) | Anhydrous |
| Raney Nickel (slurry in water) | Activated catalyst |
| Hydrogen gas | High purity |
| Methanol | Anhydrous |
| Diatomaceous earth (e.g., Celite®) | Filtration aid |
| High-pressure reactor (Parr apparatus) | Appropriate volume for scale |
| Mechanical stirrer | |
| Filtration apparatus | |
| Rotary evaporator |
Protocol
-
Reactor Setup: In a properly ventilated fume hood, charge a high-pressure reactor with 1,4-cyclohexanedione monoethylene ketal (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol to the reactor to create a slurry. The typical concentration is around 10-20% w/v. Following this, add the 7N solution of ammonia in methanol (5-10 eq).
-
Catalyst Addition: Carefully add the Raney Nickel slurry (approximately 10-20% by weight of the starting material). Caution: Raney Nickel is pyrophoric and should be handled with extreme care under an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi and begin vigorous stirring. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 25-40 °C.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake. The reaction is generally complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet with water to prevent ignition of the pyrophoric catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,4-dioxa-8-azaspiro[4.5]decane as an oil. This crude product is often of sufficient purity for the next step.
Part 2: Scale-up Synthesis of this compound
This step involves the protection of the secondary amine with a Boc group, a standard transformation in organic synthesis. The focus here is on achieving high yield and purity on a larger scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Crude from Part 1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% |
| Sodium hydroxide (NaOH) | Pellets or pearls |
| Dichloromethane (DCM) | Reagent grade |
| Deionized water | |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular |
| Large reaction vessel with overhead stirrer | |
| Addition funnel | |
| Separatory funnel | Appropriate volume for scale |
| Rotary evaporator | |
| Crystallization vessel |
Protocol
-
Reaction Setup: In a large reaction vessel equipped with an overhead stirrer and an addition funnel, dissolve the crude 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring, typically 5-10 mL per gram of starting material.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1-1.2 eq) in deionized water and add it to the reaction mixture.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.05-1.1 eq) in a minimal amount of DCM and charge it into the addition funnel. Add the (Boc)₂O solution dropwise to the vigorously stirred biphasic reaction mixture. The addition rate should be controlled to maintain the reaction temperature below 30 °C. An ice bath can be used for cooling if necessary. The reaction is typically complete within 2-4 hours.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid or a thick oil.
Purification: Recrystallization
For many applications, the crude product obtained after work-up is of sufficient purity. However, for applications requiring high purity, recrystallization is a scalable and effective method.
-
Solvent Selection: A common solvent system for the recrystallization of Boc-protected amines is a mixture of a good solvent and a poor solvent. For this compound, a mixture of ethyl acetate and hexanes or heptane is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Once fully dissolved, slowly add hexanes or heptane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold hexanes or heptane, and dry them under vacuum.
Process Safety and Hazard Analysis
A thorough understanding of the potential hazards is paramount for a safe scale-up synthesis.
| Reagent | Hazards | Safe Handling Procedures |
| Raney Nickel | Pyrophoric when dry, flammable. | Handle as a slurry in water. Keep the filter cake wet during filtration. Dispose of according to institutional guidelines for pyrophoric materials. |
| Hydrogen Gas | Highly flammable, explosive mixtures with air. | Use in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment. Use a pressure-rated reactor. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Skin and eye irritant, sensitizer. | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a fume hood.[1][2] |
| Sodium Hydroxide (NaOH) | Corrosive, causes severe skin burns and eye damage. | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle with care to avoid generating dust. In case of contact, flush with copious amounts of water.[3][4][5] |
| Dichloromethane (DCM) | Suspected carcinogen, irritant. | Handle in a well-ventilated fume hood. Wear appropriate PPE. |
Data and Expected Results
| Parameter | Expected Value |
| Yield (Part 1) | 80-90% |
| Yield (Part 2) | 90-98% |
| Purity (crude) | >95% (by NMR/LC-MS) |
| Purity (recrystallized) | >99% (by NMR/LC-MS) |
| Appearance | White to off-white solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Part 1 | Inactive catalyst, insufficient hydrogen pressure or reaction time. | Use fresh, active Raney Nickel. Ensure adequate hydrogen pressure and extend the reaction time. |
| Low yield in Part 2 | Incomplete reaction, loss during work-up. | Ensure complete consumption of starting material by monitoring the reaction. Be careful during the extraction and separation steps. |
| Product is an oil and does not solidify | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. If impurities are present, consider purification by column chromatography or recrystallization. |
| Difficulty in recrystallization | Incorrect solvent system, supersaturation. | Experiment with different solvent ratios. Scratch the inside of the flask or add a seed crystal to induce crystallization. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of drug discovery and development programs. The principles and techniques described herein are applicable to the scale-up of other similar chemical transformations.
References
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
- Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- New Jersey Department of Health: Sodium Hydroxide - Hazardous Substance Fact Sheet.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.
- Safety Data Sheet: Di-tert-butyl dicarbon
- Single crystal structure of the spiro compound 2 c.
- SAFETY D
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbam
- Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc.
- Safeguarding Your Operations: A Comprehensive Guide to Neutralizing Spent Sodium Hydroxide B
- 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7. Sigma-Aldrich.
- tert-Butyl carbam
- Amine Protection / Deprotection. Fisher Scientific.
- Amine Boc protection-Mechanism and Reaction Setup. YouTube.
- Crystallization | Organic Chemistry Lab Techniques. YouTube.
- Spiro compound. Wikipedia.
- Synthesis of A. 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane. PrepChem.com.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Welcome to the dedicated technical guide for the synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 123387-51-9). This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. As your partner in the lab, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively.
The synthesis of this spirocyclic piperidine derivative is generally a robust, two-step process. However, as with any synthesis, nuances in execution can significantly impact yield and purity. This guide addresses the most common challenges encountered in the field.
Experimental Workflow Overview
The synthesis proceeds in two distinct stages: first, the protection of the ketone in 4-piperidone as an ethylene ketal to form the spirocyclic amine, followed by the N-Boc protection of the secondary amine.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis.
Question 1: My yield for the first step (ketalization to form 1,4-Dioxa-8-azaspiro[4.5]decane) is very low. What's going wrong?
Answer: Low yield in this acid-catalyzed ketalization is almost always related to the unfavorable equilibrium of the reaction. The formation of the ketal from a ketone and a diol is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, this water must be removed to drive the reaction to completion.
Core Issues & Solutions:
-
Inefficient Water Removal: The most critical factor is the removal of water.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or benzene. Ensure your glassware is perfectly dry before starting. Reflux the reaction until no more water collects in the trap.
-
-
Catalyst Issues: An inappropriate amount or type of acid catalyst can hinder the reaction.
-
Solution: p-Toluenesulfonic acid (p-TSA) is a standard and effective catalyst. Use a catalytic amount (0.01-0.05 equivalents). Using too much acid can lead to side reactions or complicate the workup.
-
-
Incomplete Reaction: The reaction may not have been run long enough.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-piperidone starting material is fully consumed. This can take anywhere from 4 to 24 hours depending on the scale.
-
-
Workup Losses: The intermediate is a water-soluble amine.
-
Solution: During workup, after neutralizing the acid, saturate the aqueous layer with NaCl or K₂CO₃ before extracting with an organic solvent (like Dichloromethane or Ethyl Acetate). This significantly reduces the solubility of the amine in the aqueous phase and improves extraction efficiency.
-
Question 2: The Boc protection (Step 2) is sluggish or incomplete, and my TLC plate shows a lot of remaining starting material.
Answer: This is a common issue that typically points to insufficient nucleophilicity of the secondary amine or reagent-related problems. The mechanism of Boc protection involves the nucleophilic attack of the amine's lone pair on a carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O) molecule.[1][2]
Troubleshooting Decision Tree:
Question 3: After the Boc protection workup, my product is an oil and difficult to purify. How can I get a clean, solid product?
Answer: The crude product can often be an oil due to residual solvent or byproducts like tert-butanol. The key is a meticulous workup and appropriate purification strategy.
Workup and Purification Protocol:
-
Quench and Wash: After the reaction is complete (monitored by TLC), dilute the reaction mixture with the organic solvent (e.g., DCM).
-
Wash sequentially with a weak acid (e.g., 5% citric acid solution or saturated NH₄Cl) to remove the base (like TEA) and any unreacted amine.
-
Wash with water.
-
Wash with brine to aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Removal of Byproducts: Co-evaporate the resulting oil with a high-boiling solvent like toluene or heptane multiple times to azeotropically remove any remaining tert-butanol.
-
Purification:
-
Crystallization: The product, this compound, is often crystalline. Attempt to crystallize the crude oil from a solvent system like hexanes/ethyl acetate or diethyl ether/petroleum ether.
-
Column Chromatography: If crystallization fails, silica gel chromatography is very effective. A gradient elution of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) will typically separate the product cleanly from non-polar impurities and baseline material.
-
| Parameter | Typical Conditions for Boc Protection |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), NaOH (in aqueous systems) |
| (Boc)₂O Equiv. | 1.1 - 1.3 |
| Base Equiv. | 1.2 - 2.0 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours |
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for the Boc protection of a secondary amine? The reaction of an amine with (Boc)₂O produces the N-Boc product and tert-butoxycarboxylic acid, which is unstable and decomposes into tert-butanol and carbon dioxide.[1] In the process, the amine nitrogen is protonated. A base is added to neutralize this protonated species, regenerating the free amine, which is the active nucleophile. This ensures the amine remains available to react, driving the reaction to completion.[1]
Q2: How should I monitor the progress of these reactions by TLC? Effective TLC monitoring is crucial for determining reaction completion and identifying issues early.
| Reaction Step | Recommended Mobile Phase | Visualization | Expected Observation |
| Step 1: Ketalization | 10% Methanol in DCM + 1% NH₄OH | Ninhydrin stain or Iodine | Disappearance of the 4-piperidone spot and appearance of a new, less polar spot for the spiro-amine. |
| Step 2: Boc Protection | 20-30% Ethyl Acetate in Hexanes | Ninhydrin stain and/or Permanganate stain | Disappearance of the amine spot (which stains with ninhydrin) and appearance of a new, less polar product spot (which does not stain with ninhydrin). |
Q3: My ¹H NMR spectrum looks complex. What are the key signals to confirm the structure of the final product? Confirming the structure by NMR is definitive. The key is to look for the characteristic signals of the Boc group and the spirocycle.
| Group | ¹H NMR Signal (approx. δ, CDCl₃) | Key Features |
| Boc Group | ~1.46 ppm | A sharp, large singlet integrating to 9 protons. This is the most unambiguous signal. |
| Ethylene Ketal | ~3.95 ppm | A singlet integrating to 4 protons. |
| Piperidine Ring | ~3.5-3.7 ppm & ~1.5-1.7 ppm | Two sets of broad multiplets corresponding to the axial and equatorial protons on the piperidine ring. |
Q4: Can I use a different protecting group instead of Boc? Absolutely. The choice of protecting group depends on the downstream chemistry you have planned. The Boc group is acid-labile and is easily removed with acids like Trifluoroacetic Acid (TFA) or HCl in dioxane.[3][4] If you require a protecting group that is stable to acid but removable under other conditions, you could consider:
-
Carbobenzyloxy (Cbz): Stable to acid and base, removed by catalytic hydrogenation (H₂, Pd/C).[4]
-
Fmoc: Stable to acid and hydrogenation, removed by base (e.g., piperidine).[3]
Q5: What are the proper storage conditions for the reagents and the final product?
-
1,4-Dioxa-8-azaspiro[4.5]decane: This amine should be stored under an inert atmosphere (Nitrogen or Argon) in a refrigerator, as amines can slowly oxidize or absorb CO₂ from the air.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is moisture-sensitive. Store it in a desiccator at room temperature. It has a low melting point (~23 °C), so it may be a liquid or solid depending on your lab's temperature.
-
Final Product: The N-Boc protected product is significantly more stable and can be stored at room temperature, though refrigeration is recommended for long-term storage.
References
-
Wang, R., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Reddit r/chemhelp. Having great trouble with a Boc-protection reaction. [Link]
Sources
Technical Support Center: Synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. We will move beyond simple procedural lists to explore the causality behind common issues, ensuring you can develop a robust and high-yielding protocol.
The target molecule is a valuable building block in medicinal chemistry, often used as a constrained piperidine surrogate. Its synthesis, a standard Boc (tert-butyloxycarbonyl) protection of 1,4-dioxa-8-azaspiro[4.5]decane, is fundamental yet frequently plagued by issues of low yield and difficult purification. This guide provides a structured, question-and-answer approach to overcome these challenges.
Section 1: Troubleshooting Guide - Low Yield & Impurities
This section addresses the most common problems encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low (<80%). What are the primary factors I should investigate?
A1: Consistently low yields in this Boc protection are typically traced back to one of four areas: reagent quality, reaction conditions, work-up procedure, or stoichiometry.
-
Reagent Quality:
-
Starting Amine (1,4-dioxa-8-azaspiro[4.5]decane): The free amine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing the amount of active nucleophile. Ensure the amine is dry and stored under an inert atmosphere. If it is supplied as a salt (e.g., HCl), it must be neutralized before the reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or a sample that has been properly stored. A simple quality check is to ensure it is a low-melting solid; if it appears oily or partially liquefied at room temperature, it may be degraded.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent must be anhydrous. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1][2] The presence of water can hydrolyze the (Boc)₂O.
-
Base Selection: While the reaction can proceed without a base, a non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is typically used to neutralize the protonated amine intermediate, which can accelerate the reaction.[3][4] However, an excess of a stronger base can lead to side reactions.
-
Temperature: The reaction is typically run at 0 °C and allowed to warm to room temperature.[5] Running the reaction at elevated temperatures can promote the degradation of (Boc)₂O.
-
-
Work-up & Purification:
-
Aqueous Wash: During the work-up, washing with a mild acid (e.g., dilute citric acid or NaHSO₄) can remove unreacted amine and the base. However, overly acidic conditions can cause premature deprotection of the desired product. The ketal group in the spirocycle is also sensitive to strong acids.
-
Removal of (Boc)₂O: Excess (Boc)₂O and its byproduct, tert-butanol, can be difficult to remove. A reliable method for removing residual (Boc)₂O is sublimation under high vacuum.[6]
-
The following workflow provides a systematic approach to diagnosing the cause of low yield.
Q2: I see an additional spot on my TLC plate after the reaction. What is a likely side product?
A2: The most common side product is the formation of a urea derivative. This occurs if the intermediate tert-butoxycarbonyl-activated amine reacts with another molecule of the starting amine instead of collapsing to the final product. This is more prevalent if the reaction is run at high concentrations or if there is a localized excess of the starting amine.
Another possibility, though less common for secondary amines, is the formation of a tert-butyl carbamate from the reaction of tert-butoxide (a byproduct) with another molecule of (Boc)₂O. To minimize these, ensure slow, portion-wise addition of the (Boc)₂O to the solution of the amine and base.[3]
Q3: Is a base necessary for this reaction? Can it be detrimental?
A3: A base is not strictly required but is highly recommended. The reaction mechanism involves the nucleophilic attack of the amine on (Boc)₂O.[7] This forms a protonated carbamate intermediate. A base, such as TEA, deprotonates this intermediate, accelerating the reaction.[4][7] In the absence of a base, another molecule of the starting amine must act as the base, consuming an equivalent of the valuable starting material and slowing the reaction.
However, using an incorrect base or excess base can be detrimental. A nucleophilic base could react with (Boc)₂O. Using a very strong base like sodium hydroxide in anhydrous conditions can lead to other side reactions. A mild, non-nucleophilic tertiary amine base like TEA or DIEA at 1.1-1.2 equivalents is optimal.
Section 2: FAQs - Experimental Setup & Reagent Handling
Q1: What is the optimal stoichiometry for the reagents?
A1: A slight excess of di-tert-butyl dicarbonate is recommended to ensure full conversion of the amine. A common and effective stoichiometry is:
-
1,4-dioxa-8-azaspiro[4.5]decane: 1.0 equivalent
-
Di-tert-butyl dicarbonate ((Boc)₂O): 1.1 - 1.2 equivalents
-
Triethylamine (TEA) or DIEA: 1.1 - 1.5 equivalents
Using a large excess of (Boc)₂O (e.g., >1.5 equivalents) does not significantly improve yield and complicates purification.[6]
Q2: How do I handle the work-up if my starting amine was an HCl salt?
A2: If you start with the hydrochloride salt of the amine, you must add an additional equivalent of base to neutralize the salt before adding the (Boc)₂O. Therefore, you would use 2.1 - 2.5 equivalents of TEA or DIEA in total. Alternatively, you can perform a preliminary extraction: dissolve the amine salt in water, basify with NaOH to a pH >12, extract the free amine with an organic solvent (like DCM or EtOAc), dry the organic layer with Na₂SO₄, and use the resulting solution directly.
Q3: Can I monitor the reaction progress?
A3: Yes, Thin Layer Chromatography (TLC) is an excellent method. The starting amine is quite polar and will have a low Rf value. The Boc-protected product is much less polar and will have a significantly higher Rf. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. Stain the plate with ninhydrin; the starting amine will stain (usually purple or blue), while the protected product will not, as it has no N-H bond.
| Compound | Typical Rf (40% EtOAc/Hex) | Ninhydrin Stain |
| Starting Amine | ~0.1 | Positive (Color) |
| Boc-Protected Product | ~0.6 | Negative (No Color) |
Section 3: Protocol Hub
This section provides a reliable, step-by-step protocol for the synthesis.
Optimized Protocol for this compound Synthesis
-
Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Stir until the amine is fully dissolved.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise. Stir for 5 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 4-16 hours, monitoring by TLC until the starting amine is consumed.
-
Quenching & Work-up: Cool the mixture back to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aq. NH₄Cl (2x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If TLC indicates impurities, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(16), 6465–6468. [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
May, S. A., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
Preventing byproduct formation in spiroketal synthesis with piperidines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation in Piperidine-Involved Spiroketal Synthesis.
Introduction to the Challenge
Spiroketals are a vital structural motif in a multitude of biologically active natural products and pharmaceuticals.[1] Their synthesis, particularly with high stereocontrol, is a significant undertaking in modern organic chemistry. While various methods exist, organocatalytic cascade reactions employing secondary amines like piperidine have emerged as powerful tools for constructing complex acyclic precursors that can undergo subsequent spiroketalization.
Piperidine, as a catalyst, is highly effective in promoting key bond-forming reactions such as Michael and aza-Michael additions.[2][3] However, its nucleophilic and basic nature can also lead to a variety of unwanted side reactions, resulting in complex product mixtures and low yields of the desired spiroketal precursor. This guide will dissect these challenges and provide actionable strategies for their mitigation.
Part 1: Understanding the Core Reaction & Potential Pitfalls
A common strategy for building the carbon skeleton of a spiroketal precursor is through a piperidine-catalyzed cascade reaction, such as a tandem aza-Michael/Michael cyclization.[4][5] This approach is elegant in its ability to rapidly build molecular complexity. However, the very reactivity that makes piperidine an effective catalyst is also the source of potential byproduct formation.
Let's consider a representative cascade reaction for the synthesis of a piperidine derivative that is a precursor to a spiroketal.
Visualizing the Reaction Pathway and Byproduct Formation
The following diagram illustrates a plausible piperidine-catalyzed cascade for the formation of a functionalized piperidin-2-one, a potential spiroketal precursor, and highlights the points at which byproducts can arise.
Figure 1: A simplified workflow of a piperidine-catalyzed cascade reaction for spiroketal precursor synthesis, highlighting potential byproduct formation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is piperidine a double-edged sword in my spiroketal precursor synthesis?
Piperidine is an excellent nucleophile and a moderately strong base. This dual reactivity is what makes it an effective catalyst for reactions like the aza-Michael addition.[6] It can activate the substrate by forming a nucleophilic enamine or an iminium ion. However, this same basicity can lead to unwanted side reactions, such as epimerization of stereocenters, or it can catalyze self-condensation of starting materials.[7]
Q2: I'm observing the formation of an uncyclized intermediate. What's going wrong?
The observation of a stable, uncyclized aza-Michael adduct suggests that the subsequent intramolecular Michael addition is the rate-limiting step and is not proceeding to completion.[8] This could be due to several factors:
-
Steric Hindrance: The conformation required for the intramolecular cyclization may be sterically disfavored.
-
Insufficient Activation: The enolate formed for the intramolecular Michael addition may not be sufficiently nucleophilic, or the Michael acceptor may not be sufficiently electrophilic.
-
Low Reaction Temperature: The activation energy for the cyclization step may not be met at the current reaction temperature.
Q3: My reaction is messy, with multiple spots on the TLC plate that I can't identify. Where do I start?
A complex reaction mixture often points to the formation of multiple byproducts. The most common culprits in piperidine-catalyzed reactions are:
-
Dimerization or Polymerization: Your starting materials, particularly the α,β-unsaturated components, may be undergoing self-condensation or polymerization, catalyzed by piperidine.
-
Retro-Michael Reaction: The intermediate adducts may be reverting to starting materials, which can then engage in other unproductive pathways.
-
Decomposition: Sensitive functional groups in your substrates may not be stable to the reaction conditions over extended periods.
Part 3: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Desired Spiroketal Precursor due to Incomplete Cyclization
Symptoms:
-
Significant amounts of the uncyclized aza-Michael adduct are isolated.
-
The reaction stalls before all starting material is consumed.
Troubleshooting & Optimization:
| Parameter | Rationale | Recommended Action |
| Temperature | The intramolecular cyclization may have a higher activation energy than the initial aza-Michael addition. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Catalyst Loading | While catalytic, a higher concentration of piperidine can increase the rate of all steps. However, too much can favor byproduct formation. | Screen catalyst loading from 5 mol% to 20 mol%. Higher loadings may be necessary for sterically hindered substrates. |
| Solvent | The polarity of the solvent can influence the stability of charged intermediates and the transition state of the cyclization. | Test a range of solvents with varying polarities, such as toluene (non-polar), THF (polar aprotic), and ethanol (polar protic). |
| Co-catalyst | A weak acid can facilitate the formation of the iminium ion, making the Michael acceptor more electrophilic, and can also protonate the final enolate to drive the reaction forward. | Add a catalytic amount (5-10 mol%) of a weak acid like acetic acid or benzoic acid. |
Problem 2: Formation of Diastereomers or Epimerization
Symptoms:
-
The isolated product is a mixture of diastereomers.
-
The desired stereocenter is epimerizing under the reaction conditions.
Troubleshooting & Optimization:
| Parameter | Rationale | Recommended Action |
| Base Strength | Piperidine's basicity can be sufficient to deprotonate the α-carbon of the newly formed stereocenter, leading to epimerization. | Consider using a less basic secondary amine catalyst, such as pyrrolidine, or a more sterically hindered base like 2,2,6,6-tetramethylpiperidine. |
| Reaction Time | Prolonged exposure to the basic catalyst increases the likelihood of epimerization. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Temperature | Lower temperatures generally favor the thermodynamically more stable product and can reduce the rate of epimerization. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Visualizing the Troubleshooting Workflow
Figure 2: A logical workflow for troubleshooting common issues in piperidine-catalyzed cascade reactions.
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Piperidine-Catalyzed Tandem Aza-Michael/Michael Reaction
This protocol provides a starting point for the synthesis of a spiroketal precursor. Optimization will be required based on the specific substrates used.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ester (1.0 equiv.) and a suitable solvent (e.g., toluene, 0.1 M).
-
Addition of Reagents: Add the unsaturated imine (1.1 equiv.) to the solution.
-
Catalyst Addition: Add piperidine (10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Reaction Conditions
To address issues of byproduct formation, a systematic screening of reaction parameters is recommended.
-
Setup: In parallel reaction vials, set up the reaction as described in Protocol 1.
-
Variable Parameters: In separate vials, vary one parameter at a time:
-
Catalyst: Test piperidine, pyrrolidine, and DBU.
-
Solvent: Test toluene, THF, dichloromethane, and ethanol.
-
Temperature: Test 0 °C, room temperature, and 50 °C.
-
Co-catalyst: Test with and without 10 mol% acetic acid.
-
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each vial and analyze by LC-MS to determine the ratio of desired product to byproducts.
References
-
Tang, Q.-G., Cai, S.-L., Wang, C.-C., Lin, G.-Q., & Sun, X.-W. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3351–3355. [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tang, Q.-G., Cai, S.-L., Wang, C.-C., Lin, G.-Q., & Sun, X.-W. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3351–3355. [Link]
-
Zhang, T., Wu, D., Zhang, Z., Wu, F., & Wan, B. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters, 19(24), 6752–6755. [Link]
-
Tang, Q.-G., Cai, S.-L., Wang, C.-C., Lin, G.-Q., & Sun, X.-W. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3351–3355. [Link]
-
Tang, Q.-G., Cai, S.-L., Wang, C.-C., Lin, G.-Q., & Sun, X.-W. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3351–3355. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). Achaari, et al.[Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2019). Angewandte Chemie International Edition. [Link]
-
Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. (2020). Organic Letters. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Nanyang Technological University. Retrieved January 21, 2026, from [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). Scientific Reports. [Link]
-
The Intramolecular Michael Reaction. (2004). Organic Reactions. [Link]
-
Intramolecular aza-Michael addition of conjugated ketones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate:.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
-
Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. (2012). ResearchGate. [Link]
-
Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
Stability issues of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate under acidic conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs concerning the stability of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate under acidic conditions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested advice to help you navigate the complexities of this versatile building block.
Core Challenge: The Duality of Acid Lability
This compound is a valuable synthetic intermediate, prized for its unique spirocyclic core. However, its utility is intrinsically linked to its stability, particularly under acidic conditions. The molecule contains two distinct acid-labile functional groups:
-
A Tert-butyloxycarbonyl (Boc) protecting group: An industry-standard for amine protection, designed for removal under acidic conditions.[1][2]
-
A Spiroketal (1,4-dioxa moiety): A cyclic ketal protecting a ketone functionality, which is also susceptible to acid-catalyzed hydrolysis.[3][4]
This dual sensitivity is the primary source of experimental challenges. Depending on the reaction conditions, researchers may encounter selective deprotection of one group, or the cleavage of both. This guide is designed to help you control the outcome of your reaction with precision.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Mechanisms
Q1: What happens to this compound when I expose it to acid?
Under acidic conditions, two competing reactions can occur. The first is the cleavage of the Boc group to reveal the free secondary amine, 1,4-dioxa-8-azaspiro[4.5]decane. The second is the hydrolysis of the cyclic ketal to unmask a ketone, yielding tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. If the acidic conditions are harsh enough, both reactions can occur, resulting in 4-piperidone.
Caption: Possible decomposition pathways under acidic conditions.
Q2: Can you explain the mechanism of Boc group deprotection?
The Boc group is cleaved via an acid-catalyzed elimination reaction. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. This cation then typically loses a proton to form isobutylene gas or is trapped by a nucleophile (a "scavenger") in the reaction mixture.[5][6] The process is driven by the formation of these stable, neutral byproducts and the release of carbon dioxide.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Q3: What is the mechanism for the hydrolysis of the spiroketal?
Ketal hydrolysis is a reversible process that is essentially the reverse of ketal formation.[4][7] The reaction is initiated by the protonation of one of the ketal oxygen atoms, converting it into a good leaving group (an alcohol). The departure of the alcohol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by water, and after a series of proton transfers, the ketone and ethylene glycol are liberated.[3][8] The presence of excess water is crucial to drive the equilibrium towards the hydrolysis products.[7]
Caption: Key stages of acid-catalyzed spiroketal hydrolysis.
Section 2: Troubleshooting & Optimization
Q4: My goal is selective Boc deprotection, but I'm also cleaving the ketal. How can I prevent this?
This is a common issue and usually points to the presence of water or overly harsh conditions. The Boc group is generally more sensitive to acid than the ketal, allowing for selective removal.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The primary culprit for unwanted ketal hydrolysis is water. Use anhydrous solvents (like dichloromethane, DCM) and fresh, high-quality acid reagents. Trifluoroacetic acid (TFA) is hygroscopic; use a fresh bottle or properly stored reagent.[9]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower. Many Boc deprotections are rapid even at reduced temperatures, which will significantly slow the rate of ketal hydrolysis.[9]
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction. Unnecessarily long reaction times increase the risk of side reactions.
-
Choose the Right Acid: Standard conditions like 20-50% TFA in anhydrous DCM or 4M HCl in anhydrous 1,4-dioxane are typically effective for selective Boc removal.[9][10] Avoid using aqueous acids like concentrated HCl if you want to preserve the ketal.
Q5: I want to hydrolyze the ketal without removing the Boc group, but the reaction is incomplete. What should I do?
While more challenging, selective ketal hydrolysis is possible, as ketals and Boc groups exhibit different hydrolysis kinetics.
Troubleshooting Steps:
-
Introduce Water: Ketal hydrolysis requires water. A common system is a mixture of acetone and aqueous acid (e.g., 2M HCl or a catalytic amount of p-toluenesulfonic acid).[11]
-
Increase Temperature: Gently heating the reaction (e.g., to 50-70 °C) can accelerate ketal hydrolysis.[11] Monitor carefully, as higher temperatures will also promote Boc cleavage.
-
pH Control: Use a milder acidic catalyst. Sometimes pyridinium p-toluenesulfonate (PPTS), a mildly acidic salt, can be sufficient to cleave the ketal with minimal effect on the Boc group over a controlled reaction time.
Q6: I am observing unexpected side products during Boc deprotection. What could be causing this?
The most common side reaction during Boc deprotection is alkylation by the tert-butyl cation intermediate.[5][6] This reactive electrophile can alkylate nucleophilic sites on your molecule, including the newly deprotected amine itself.
Prevention Strategy: Use Scavengers Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[5]
| Scavenger | Target Functional Group Protection | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, highly effective | 2-5% (v/v) |
| Water | General purpose, forms tert-butanol | 2-5% (v/v) |
| Thioanisole | Protects sulfur-containing residues (Met, Cys) | 2-5% (v/v) |
| Anisole | Protects electron-rich aromatic rings (Trp, Tyr) | 2-5% (v/v) |
Q7: How can I effectively monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most straightforward method.
Monitoring Protocol:
-
Spotting: On a silica gel TLC plate, apply a spot of your starting material, a co-spot (a mixture of starting material and the reaction mixture), and a spot of the reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 10% methanol in DCM or 30-50% ethyl acetate in hexanes). The deprotected product will be more polar and should have a lower Rf value.
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp if your compounds are UV-active.
-
Ninhydrin Stain: This is crucial for Boc deprotection. After developing the plate, dip it in a ninhydrin solution and gently heat it. The appearance of a new colored spot (typically purple or yellow) confirms the presence of the free amine product.[12]
-
Validated Experimental Protocols
Protocol 1: Selective Removal of the Boc Group
This protocol is designed to cleave the Boc group while preserving the spiroketal moiety.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (20-50% v/v) to the stirred solution.
-
Monitor the reaction by TLC every 15-30 minutes.
-
Once the starting material is consumed (typically 1-3 hours), carefully concentrate the mixture under reduced pressure.
-
Work-up (Free Amine): Dissolve the residue in ethyl acetate or DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[9]
-
Work-up (Amine Salt): For many applications, the trifluoroacetate salt can be used directly. Simply concentrate the reaction mixture and co-evaporate with toluene (3x) to remove excess TFA.[9]
Protocol 2: Hydrolysis of the Spiroketal
This protocol aims to hydrolyze the ketal to the corresponding ketone, based on conditions used for similar structures.[11]
Materials:
-
This compound
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) or 2M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the starting material in a mixture of acetone and water (e.g., 3:2 v/v).
-
Add the acid catalyst (e.g., 1.2 equivalents of PPTS or catalytic 2M HCl).
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
Summary of Recommended Conditions
| Goal | Reagent | Solvent | Temperature | Key Considerations |
| Selective Boc Deprotection | 20-50% TFA | Anhydrous DCM | 0 °C to RT | Strictly anhydrous conditions are critical. Monitor closely. |
| Selective Ketal Hydrolysis | PPTS or aq. HCl | Acetone / Water | 50-70 °C | Requires water. Risk of concurrent Boc deprotection. |
| Complete Deprotection | 2-6M aq. HCl | Water or THF/Water | RT to 80 °C | Both groups will be removed to yield 4-piperidone salt. |
References
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Fiveable. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. ResearchGate. Retrieved from [Link]
-
Thayumanavan, S., & Liu, B. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Retrieved from [Link]
-
Baran, P. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. Retrieved from [Link]
-
Fife, T. H., & Anderson, E. (1981). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 103(13), 3945–3948. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane. PrepChem.com. Retrieved from [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
-
PubChem. (n.d.). tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds. Google Patents.
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Alternative workup procedures for Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate synthesis
Welcome to our dedicated technical support guide for the synthesis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive field experience and established chemical principles. Our goal is to empower you, our fellow researchers and drug development professionals, to navigate the common challenges associated with this synthesis, particularly concerning the workup and purification stages.
The synthesis is a standard N-Boc protection of 1,4-dioxa-8-azaspiro[4.5]decane. While the reaction itself is generally robust, the workup procedure is critical for achieving high yield and purity. This guide focuses on providing alternative, efficient workup strategies and troubleshooting common issues.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the experimental process.
Question 1: My reaction seems incomplete upon TLC analysis. What are the likely causes and solutions?
Answer: An incomplete reaction is a frequent issue, often stemming from reagent quality or reaction conditions.
Causality & Explanation: The reaction involves the nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (Boc₂O).[1] This process can be hindered by several factors:
-
Reagent Quality: Boc₂O can degrade over time, especially if exposed to moisture. The starting amine, 1,4-dioxa-8-azaspiro[4.5]decane, may also contain impurities or water.
-
Insufficient Base: A base, such as triethylamine (TEA) or sodium bicarbonate, is typically used to neutralize the acidic byproduct generated during the reaction.[2] Insufficient base can stall the reaction.
-
Suboptimal Temperature: While often performed at room temperature, gentle heating (e.g., to 40°C) can sometimes be necessary to drive the reaction to completion, especially with less reactive amines.[3]
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored Boc₂O. Ensure your starting amine is dry and pure.
-
Check Stoichiometry: Use a slight excess of Boc₂O (typically 1.1-1.2 equivalents). Ensure at least one equivalent of base is present.
-
Extend Reaction Time/Increase Temperature: Allow the reaction to stir overnight. If still incomplete, consider gently heating the mixture to 40-50°C and monitoring by TLC.
Caption: Troubleshooting logic for an incomplete Boc protection.
Question 2: I'm experiencing significant emulsion formation during the aqueous workup. How can I resolve this?
Answer: Emulsion formation is a classic problem when extracting basic organic compounds, like amines, from aqueous layers, especially after a basic wash.
Causality & Explanation: The product, a Boc-protected amine, can still possess surfactant-like properties. More critically, if any unreacted starting amine is present, its protonated form (amine salt) can act as a powerful emulsifying agent, stabilizing the interface between the organic and aqueous layers.[4]
Recommended Solutions:
-
Addition of Brine: The most common first step. Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion droplets.
-
Centrifugation: If available, centrifuging the mixture can provide the gravitational force needed to separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent (e.g., THF) can sometimes alter the phase dynamics enough to break the emulsion.
Question 3: My final yield is low after a standard extractive workup. Where could my product be going?
Answer: Product loss during workup is common and can occur at several stages.
Causality & Explanation: While the product is primarily organic-soluble, it has polar functional groups (carbamate, ether oxygens) that impart a degree of water solubility.
-
Loss to Aqueous Layers: Repeated extractions can lead to cumulative loss of product into the aqueous phase. This is especially true if excessive volumes of water are used.
-
Premature Deprotection: The Boc group is notoriously acid-labile.[3] Washing with a strong acid (e.g., >1M HCl) can inadvertently cleave the Boc group. The resulting free amine salt would then be extracted into the aqueous layer.[5]
-
Physical Loss: Adherence to glassware, incomplete transfers, and issues during solvent removal all contribute to lower yields.
Preventative Measures & Alternative Workup:
-
Use Brine for Washes: Instead of pure water, use brine for all aqueous washes to reduce the solubility of your organic product in the aqueous phase.
-
Avoid Strong Acids: If an acidic wash is necessary to remove a basic impurity, use a milder, buffered solution like 10% citric acid or saturated ammonium chloride solution.[6]
-
Back-Extraction: After the initial separation, re-extract all aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
Consider a Non-Extractive Workup: For clean reactions, an alternative procedure that avoids aqueous extraction entirely can be highly effective (see FAQ 1).
II. Frequently Asked Questions (FAQs) & Alternative Protocols
FAQ 1: Is there a workup procedure that avoids aqueous extraction and potential emulsion issues altogether?
Answer: Yes. For reactions that proceed cleanly to completion, a non-aqueous, evaporative workup is a highly efficient and time-saving alternative. This method is particularly effective for removing the common byproducts of Boc protection: t-butanol and unreacted Boc₂O.
Causality & Explanation: This procedure leverages the volatility and sublimation properties of the main byproduct and excess reagent. Boc₂O has a sufficiently high vapor pressure that it can be removed via sublimation under high vacuum.[7] The other major byproduct, t-butanol, is easily removed with the reaction solvent.
Protocol: Non-Aqueous Evaporative Workup
-
Reaction Monitoring: Ensure the reaction has gone to completion via TLC or LC-MS. This is critical, as this workup will not remove the unreacted starting amine.
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk solvent (e.g., THF, DCM).
-
High-Vacuum Sublimation: Transfer the resulting crude oil or solid to a flask and connect it to a high-vacuum line (Schlenk line) equipped with a dry-ice/acetone cold trap.
-
Drying: Allow the flask to remain under high vacuum for an extended period (12-72 hours). During this time, residual Boc₂O will sublimate from the product and collect in the cold trap.[7]
-
Final Product: The resulting solid or oil is often pure enough for the next synthetic step without requiring column chromatography.
Caption: Comparison of standard vs. alternative workup workflows.
FAQ 2: How can I choose the best workup procedure for my specific situation?
Answer: The optimal workup depends on the scale of your reaction, the purity of your starting materials, and the requirements for the subsequent step.
Comparison of Workup Procedures
| Procedure | Pros | Cons | Best Suited For |
| Standard Aqueous Extraction | Effectively removes inorganic salts and water-soluble impurities. | Risk of emulsion, product loss to aqueous phase, potential for hydrolysis. | Reactions with significant inorganic byproducts or when starting materials are impure. |
| Non-Aqueous Evaporative | High recovery, fast, avoids emulsions, minimizes solvent waste. | Does not remove non-volatile impurities (e.g., unreacted amine). Requires a clean, complete reaction. | Small to medium scale reactions (<50g) where the reaction has proceeded cleanly to >95% conversion. |
| Direct Precipitation/Crystallization | Can yield highly pure material in a single step. | Product must be a solid; requires finding a suitable solvent system. | Large-scale synthesis where the product is a stable, crystalline solid. |
FAQ 3: My final product appears pure by ¹H NMR, but the yield is over 100%. What could be the cause?
Answer: A yield greater than 100% almost always indicates the presence of residual, non-proton-containing impurities or, more commonly, residual solvent.
Causality & Explanation:
-
Residual Solvent: High-boiling point solvents used in the reaction or purification (e.g., Ethyl Acetate, THF, Dioxane) can be difficult to remove completely, especially if the product is a thick oil or amorphous solid. Their presence artificially inflates the final mass.
-
Boc₂O/Byproducts: While ¹H NMR is an excellent tool, the singlet from the t-butyl group of Boc₂O can sometimes be mistaken for the product's t-butyl group if not integrated carefully against other unique signals.
Solutions:
-
Prolonged Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating (if the product is thermally stable).
-
Solvent Co-evaporation: Dissolve the product in a volatile solvent like dichloromethane (DCM) and re-evaporate. Repeat this process 2-3 times to azeotropically remove more stubborn, higher-boiling solvents.
-
Quantitative NMR (qNMR): If precise purity is required, perform qNMR using a known amount of an internal standard to determine the exact mass of the product in the sample.
III. References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][2]
-
Reddit User Discussion. (2014). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][8]
-
Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Retrieved from [6]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link][9]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Synthesis of (S)-tert-butyl 7-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link][10]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][1]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][3]
-
Chemistry Stack Exchange. (2016). Emulsion formation during extraction. Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][11]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Analysis of Impurities in Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate by NMR
Welcome to the technical support center for the NMR analysis of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, experience-driven advice to ensure the scientific integrity of your results.
Introduction: The "Why" Behind the Method
This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3][4] Its purity is paramount, as even minor impurities can have significant downstream effects on reaction yields, by-product formation, and the biological activity of the final compound. NMR spectroscopy is an indispensable tool for characterizing the structure and purity of this compound. However, interpreting the spectra can be challenging due to the potential for overlapping signals and the presence of process-related impurities. This guide will equip you with the knowledge to confidently identify and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following are typical approximate values. It is always recommended to compare your spectra with a verified reference standard.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (tert-butyl) | ~1.45 (s, 9H) | ~79.5 (C), ~28.5 (CH₃) |
| Piperidine CH₂ (adjacent to N) | ~3.4-3.6 (m, 4H) | ~40-42 |
| Piperidine CH₂ (adjacent to spiro-C) | ~1.5-1.7 (m, 4H) | ~34-36 |
| Dioxolane O-CH₂-CH₂-O | ~3.95 (s, 4H) | ~64.5 |
| Spirocyclic Carbon | N/A | ~107-109 |
Q2: What are the most common process-related impurities I should look for?
A2: The most common impurities are typically residual starting materials, by-products of the Boc-protection step, and residual solvents.[5]
-
1,4-Dioxa-8-azaspiro[4.5]decane: The unprotected starting material.[6][7][8][9] Look for the absence of the large singlet at ~1.45 ppm (Boc group) and the potential for a broad singlet corresponding to the N-H proton.
-
Di-tert-butyl dicarbonate (Boc₂O): A common reagent for Boc protection.[10] It will show a singlet in the ¹H NMR spectrum around 1.50-1.55 ppm.[11][12][13]
-
Tert-butanol (t-BuOH): A by-product of the Boc protection reaction.[5] It appears as a singlet around 1.2-1.3 ppm in the ¹H NMR spectrum.[14][15][16]
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., Dichloromethane, Ethyl Acetate, Toluene, Methanol) are frequently observed.[17][18][19][20][21][22][23]
Q3: My ¹H NMR spectrum shows overlapping signals in the 1.5-1.7 ppm region. How can I resolve these?
A3: This is a common issue as the piperidine protons and potentially some impurities can resonate in this region. Here are a few strategies:
-
Use a higher field NMR spectrometer: This will increase the spectral dispersion and can often resolve overlapping multiplets.[24]
-
Change the NMR solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetonitrile-d₃) can induce different chemical shifts and resolve overlapping signals.[25]
-
2D NMR techniques: A ¹H-¹³C HSQC experiment can be invaluable. It correlates each proton to its directly attached carbon, allowing you to distinguish between the piperidine protons of your product and any overlapping impurity signals based on their different carbon chemical shifts.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the NMR analysis of this compound.
Guide 1: Identifying Unknown Peaks in the Spectrum
If you observe unexpected peaks in your NMR spectrum, follow this workflow to identify their origin.
Caption: Workflow for identifying unknown peaks in an NMR spectrum.
Guide 2: Dealing with Water in the NMR Sample
Water is a common contaminant in NMR samples and can obscure signals, particularly if your compound has exchangeable protons.
Q: I see a broad peak in my spectrum that I suspect is water. How can I confirm this and remove it?
A: To confirm the presence of water, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The water peak will either disappear or significantly decrease in intensity.[25]
To minimize water in your sample:
-
Ensure your glassware is thoroughly dried.
-
Use anhydrous deuterated solvents.
-
Store your NMR solvents over molecular sieves.
-
Lyophilize your sample from a solvent like benzene or dioxane to azeotropically remove water before preparing the NMR sample.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If not, you may need to gently warm the sample or try a different solvent.[25][26]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[26]
-
If the solution is cloudy, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube.[26]
-
Cap the NMR tube and label it clearly.
Protocol 2: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and invert it several times to mix thoroughly.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra. Exchangeable protons (like N-H or O-H) and the water peak will have disappeared or significantly diminished in the second spectrum.[24][25]
Data Presentation
Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water | ~1.56 | s (broad) |
| Acetone | ~2.17 | s |
| Dichloromethane | ~5.30 | s |
| Diethyl ether | ~3.48 (q), ~1.21 (t) | q, t |
| Ethyl acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | q, s, t |
| n-Hexane | ~1.25 (m), ~0.88 (t) | m, t |
| Methanol | ~3.49 | s |
| Toluene | ~7.28-7.17 (m), ~2.36 (s) | m, s |
| Di-tert-butyl dicarbonate | ~1.50 | s |
| Tert-butanol | ~1.28 | s |
Note: Chemical shifts are approximate and can vary with concentration and temperature. For a comprehensive list, refer to Gottlieb, H. E., et al. (1997).[17][18][19][20][21][22][23]
Logical Relationships
The following diagram illustrates the relationship between the synthetic process and the potential impurities that may be observed in the final product.
Caption: Relationship between synthesis and potential impurities.
References
-
Supporting Information. Nature. [Link]
-
Chegg. Solved: Analyz H NMR of Di-t-Butyl Dicarbonate. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
SpectraBase. tert-Butyl alcohol - Optional[1H NMR] - Spectrum. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubChem. Di-tert-butyl dicarbonate. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ACD/Labs. Distinguishing Impurities … Part 1. [Link]
-
YouTube. Color-coded intensities of proton signals in the NMR of aliphatic alcohols. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. [Link]
-
J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
-
PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Bruker. NMR CASE Troubleshooting Guide. [Link]
-
MIT OpenCourseWare. NMR Operation Guide. [Link]
-
PrepChem.com. Synthesis of A. 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane. [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. [Link]
-
PubChemLite. Tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]
-
YouTube. HNMR Practice Problems with Step-by-Step Solutions. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (C13H21NO4) [pubchemlite.lcsb.uni.lu]
- 4. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR spectrum [chemicalbook.com]
- 8. 1,4-Dioxa-8-azaspiro[4.5]decane(177-11-7) 1H NMR [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Di-tert-butyl dicarbonate(24424-99-5) 1H NMR [m.chemicalbook.com]
- 12. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tert-Butanol(75-65-0) 1H NMR spectrum [chemicalbook.com]
- 15. NMR Spectrum of Butanol | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. carlroth.com [carlroth.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Troubleshooting [chem.rochester.edu]
- 26. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Strategies for Complete Boc Deprotection of Spirocyclic Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges associated with the tert-butyloxycarbonyl (Boc) deprotection of spirocyclic amines. The inherent structural rigidity and potential for steric hindrance in spirocycles can often lead to incomplete reactions, posing significant challenges in synthetic workflows. This resource is designed to provide both mechanistic understanding and actionable protocols to overcome these hurdles.
Troubleshooting Guide: Overcoming Incomplete Deprotection
This section addresses specific issues you may encounter during the Boc deprotection of spirocyclic amines, presented in a question-and-answer format.
Question 1: My standard TFA/DCM or HCl/dioxane protocol is resulting in a sluggish or incomplete reaction with my spirocyclic amine. What is the likely cause and how can I fix it?
Answer:
This is a common issue when working with spirocyclic systems. The primary culprits are often steric hindrance and conformational rigidity, which are inherent to the spirocyclic scaffold.
-
Causality - The "Why":
-
Steric Hindrance: The three-dimensional architecture of a spirocycle can physically block the approach of the acid to the nitrogen-bound Boc group. The spirocyclic framework can act as a shield, hindering the necessary protonation of the carbamate oxygen, which is the initial step in the deprotection mechanism.[1][2]
-
Conformational Rigidity: Unlike more flexible acyclic or monocyclic amines, spirocycles have a restricted range of motion.[3][4] This can lock the Boc group in a conformation that is not ideal for the orbital overlap required for cleavage. For instance, some tetrasubstituted spiropiperidines have been shown to favor a boat conformation, which could affect reagent accessibility.[5]
-
Troubleshooting Workflow:
Caption: Decision tree for selective Boc deprotection.
Recommended Protocols:
-
Lewis Acid Catalysis: Lewis acids can offer a different reactivity profile compared to Brønsted acids. [6]They activate the Boc group by coordinating to the carbonyl oxygen. [6]While often requiring stoichiometric amounts, they can sometimes provide the desired selectivity.
-
Protocol for ZnBr₂ Deprotection:
-
Dissolve the Boc-protected spirocyclic amine in an anhydrous solvent such as dichloromethane (DCM).
-
Add 1.5-2.0 equivalents of zinc bromide (ZnBr₂).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with an aqueous solution of Rochelle's salt or EDTA to chelate the zinc, followed by standard aqueous workup.
-
-
-
Thermal Deprotection: Heating the Boc-protected amine in a high-boiling, non-polar solvent can effect deprotection without the need for acid. [7][8]This method is particularly useful for substrates that are thermally stable but acid-sensitive.
-
Protocol for Thermal Deprotection in Toluene:
-
Dissolve the Boc-protected amine in toluene or another high-boiling solvent (e.g., xylenes, diphenyl ether).
-
Heat the solution to reflux (typically 110-140°C).
-
Monitor the reaction progress. This method can be slow, sometimes requiring several hours.
-
Upon completion, simply remove the solvent under reduced pressure. The resulting free amine can often be used without further purification.
-
-
Table 2: Comparison of Mild and Non-Acidic Deprotection Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Lewis Acid | ZnBr₂, SnCl₄, AlCl₃ in DCM [6] | Can be selective for Boc over other acid-labile groups. | Often requires stoichiometric amounts; workup can be more complex. |
| Thermal | Reflux in high-boiling solvents (e.g., Toluene, HFIP) [7][9] | Avoids acidic conditions entirely; simple workup. | Requires high temperatures, not suitable for thermally labile molecules. |
| TMSI | Trimethylsilyl iodide in DCM or MeCN [10] | Very rapid and often clean. | TMSI is moisture-sensitive and can be corrosive. |
| Oxalyl Chloride | Oxalyl chloride in Methanol [11] | Mild conditions (room temperature). | Reagent is toxic and moisture-sensitive. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my Boc deprotection reaction?
A1: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can visualize the disappearance of the starting material and the appearance of the product. Staining with ninhydrin is particularly effective, as it will stain the newly formed primary or secondary amine product but not the Boc-protected starting material.
Q2: My deprotection generates a t-butyl cation. Are there any potential side reactions I should be aware of, especially with complex spirocycles?
A2: Yes, the tert-butyl cation is an electrophile and can alkylate any nucleophilic sites on your molecule or in the reaction mixture. Electron-rich aromatic rings, thiols, and other functional groups can be susceptible to tert-butylation. If you suspect this is an issue, adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.
Q3: Can the choice of solvent influence the outcome of the deprotection?
A3: Absolutely. The solvent can affect the solubility of your substrate and the effective acidity of the reagent. For instance, using anhydrous solvents is crucial for many acid-catalyzed deprotections, as water can reduce the acidity of the medium and slow down the reaction. [10]Some protocols suggest that using dioxane as a solvent for HCl-mediated deprotection can be particularly effective. [10][12]For thermal deprotections, the boiling point of the solvent dictates the reaction temperature.
Q4: Are there any "greener" alternatives to chlorinated solvents like DCM for Boc deprotection?
A4: Yes, there is a push towards more environmentally friendly solvents. For acid-catalyzed deprotections, ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) can sometimes be used as alternatives to DCM. Aqueous phosphoric acid is also presented as an environmentally benign reagent system. [13]Thermal deprotections in solvents like toluene or even solvent-free conditions are also greener options. [7]
References
-
Clayden, J., et al. (2021). J. Org. Chem., 86, 8538-8543. [Link]
-
Li, B., et al. (2006). J. Org. Chem., 71, 9045-9050. [Link]
-
Various Authors. (2022). Reddit discussion on r/Chempros. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
-
Kappe, C. O., et al. (2010). J. Org. Chem., 75, 8117–8125. [Link]
-
Ntie-Kang, F., et al. (2020). RSC Adv., 10, 25686-25694. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Kouznetsov, V. V., et al. (2023). Molecules, 28(10), 4209. [Link]
-
Hankov, G. I., et al. (2003). J. Org. Chem., 68(16), 6467–6470. [Link]
-
Clayden, J., et al. (2024). Org. Biomol. Chem.[Link]
-
Lebl, M. (1999). J. Comb. Chem., 1(1), 3–24. [Link]
-
Bartoli, G., et al. (2006). J. Org. Chem., 71(25), 9580–9583. [Link]
-
Reddy, K. L., et al. (2007). Tetrahedron Lett., 48(42), 7536–7538. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). Org. Process Res. Dev., 17, 221−230. [Link]
-
Ley, S. V., & Baxendale, I. R. (2002). Nat. Rev. Drug Discov., 1, 573–586. [Link]
-
Olah, G. A., et al. (1978). J. Org. Chem., 43(1), 173–175. [Link]
-
Clarke, M. L., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
Szostak, M., et al. (2025). J. Mol. Liq.[Link]
-
Kirsch, P., et al. (2023). Nat. Commun., 14, 3216. [Link]
-
ACS GCI Pharmaceutical Roundtable. Lewis Acids. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Park, C. H., et al. (2021). J. Am. Chem. Soc., 143(4), 2038–2046. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Conformational restriction of nucleosides by spirocyclic annulation at C4' including synthesis of the complementary dideoxy and didehydrodideoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Strategic Guide to 4-Piperidone Synthons: Comparing Alternatives to Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug development, piperidine scaffolds are indispensable building blocks. Their prevalence in FDA-approved drugs underscores their importance as privileged structures. Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (1 ) is a highly valued reagent that serves as a bifunctionally protected 4-piperidone synthon. With its nitrogen atom shielded by a tert-butyloxycarbonyl (Boc) group and its 4-keto group masked as a stable ethylene ketal, it offers chemists a robust platform for intricate, multi-step syntheses. This dual protection allows for selective reactions at other sites of a molecule without interference from a reactive secondary amine or ketone.
However, reliance on a single building block can limit synthetic flexibility, scalability, and cost-effectiveness. The specific lability of the protecting groups, particularly the acid-sensitive Boc group and ketal, may not be compatible with all synthetic routes. This guide provides a comprehensive comparison of viable alternatives to reagent 1 , offering researchers the data and rationale needed to make informed strategic decisions in their synthesis design. We will objectively compare the performance, utility, and limitations of unprotected, N-Benzyl, and N-Cbz protected 4-piperidones, supported by experimental data and protocols.
The Benchmark: this compound (1)
Reagent 1 is the benchmark for stability and controlled reactivity. It is ideal for scenarios where the piperidine ring is a central scaffold onto which other functionalities are built, and where premature reaction at the nitrogen or ketone must be avoided.
-
Structure:
Figure 1: Structure of Reagent 1.
-
Core Utility: Its primary advantage lies in its inertness. It can be carried through numerous reaction steps, including those involving strong nucleophiles or mild oxidants, before the core piperidone structure is revealed.
-
Deprotection Strategy: The deprotection of both the Boc group and the ethylene ketal is achieved under acidic conditions. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] The ketal is typically hydrolyzed with aqueous acid (e.g., HCl in acetone/water). This can be performed stepwise to allow for selective functionalization of the amine before unmasking the ketone, or simultaneously, depending on the desired synthetic outcome.
Diagram 1: General synthetic workflow using Reagent 1.
Comparative Analysis of Key Alternatives
The optimal choice of a 4-piperidone synthon is dictated by the specific demands of the synthetic route, including reaction conditions, cost, and the desired final product.
Alternative 1: 4-Piperidone Monohydrate Hydrochloride (2)
This compound represents the parent core, stripped of all protecting groups, with the secondary amine protonated as a hydrochloride salt.[2] It is the most direct and economical entry point to the 4-piperidone system.
-
Structure:
Figure 2: Structure of Reagent 2.
-
Primary Use Case: Ideal for syntheses where the ketone is the primary reactive site and the secondary amine is either desired or can be protected in situ or in a dedicated first step. It is a common precursor for producing other protected versions.[3]
-
Advantages:
-
Cost-Effectiveness: Significantly lower cost compared to its protected counterparts, making it suitable for large-scale synthesis.
-
Direct Reactivity: The ketone is immediately available for reactions such as reductive aminations, Wittig reactions, or aldol condensations.
-
-
Disadvantages:
-
Lack of Selectivity: Without protection, both the amine and ketone are reactive, which can lead to undesired side reactions (e.g., self-condensation) or the need for carefully controlled conditions.
-
Additional Synthetic Step: If nitrogen protection is required, an extra step must be added to the synthetic sequence.
-
Alternative 2: N-Benzyl-4-piperidone (3)
In this alternative, the nitrogen is protected by a benzyl (Bn) group, which offers a different orthogonality compared to the Boc group.[4]
-
Structure:
Figure 3: Structure of Reagent 3.
-
Primary Use Case: Employed when the synthesis involves acidic conditions that would cleave a Boc group. The free ketone allows for direct elaboration, while the robust Bn group protects the nitrogen. It is a key intermediate in the synthesis of pharmaceuticals like fentanyl and donepezil.[4][5]
-
Advantages:
-
Acid Stability: The benzyl group is stable to a wide range of acidic and basic conditions.
-
Orthogonal Deprotection: It is removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which does not affect acid-labile or base-labile groups.
-
-
Disadvantages:
-
Hydrogenolysis Sensitivity: The deprotection conditions are incompatible with reducible functional groups such as alkenes, alkynes, nitro groups, and some aromatic halides. This can limit its application in complex molecule synthesis.
-
Catalyst Requirements: Requires a precious metal catalyst and a hydrogen source, which can add cost and complexity to the process.
-
Alternative 3: N-Cbz-4-piperidone (4)
Similar to the N-benzyl derivative, N-Cbz-4-piperidone utilizes the benzyloxycarbonyl (Cbz or Z) group for nitrogen protection.[6]
-
Structure:
Figure 4: Structure of Reagent 4.
-
Primary Use Case: Serves as a direct alternative to N-Benzyl-4-piperidone, offering similar stability and deprotection characteristics. The choice between Cbz and Bn is often based on subtle differences in reactivity, precedent in a specific synthetic field, or reagent availability.[7]
-
Advantages:
-
Robust Protection: The Cbz group is stable across a broad range of reaction conditions, except for strong acids or bases and hydrogenolysis.
-
Reliable Deprotection: Like the Bn group, it is cleanly removed by catalytic hydrogenolysis.
-
-
Disadvantages:
-
Reductive Cleavage: Shares the same primary disadvantage as the Bn group—incompatibility with other reducible moieties.
-
Quantitative Performance and Property Comparison
The choice of synthon impacts not only the reaction pathway but also practical considerations like cost and scalability. The table below summarizes the key attributes of each compound.
| Feature | Tert-butyl 1,4-dioxa-8-azaspiro... (1) | 4-Piperidone Monohydrate HCl (2) | N-Benzyl-4-piperidone (3) | N-Cbz-4-piperidone (4) |
| CAS Number | 123387-51-9[8] | 40064-34-4[2] | 3612-20-2[5] | 19099-93-5[6] |
| Molecular Weight | 243.30 g/mol | 153.61 g/mol | 189.25 g/mol | 233.26 g/mol |
| Nitrogen Protection | Boc (tert-butyloxycarbonyl) | None (as HCl salt) | Bn (Benzyl) | Cbz (Benzyloxycarbonyl) |
| Ketone Protection | Ethylene Ketal | None | None | None |
| N-Deprotection | Acidic (e.g., TFA, HCl)[1] | N/A | Catalytic Hydrogenolysis (H₂, Pd/C)[4] | Catalytic Hydrogenolysis (H₂, Pd/C)[6] |
| C=O Deprotection | Acidic Hydrolysis (aq. HCl) | N/A | N/A | N/A |
| Relative Cost | High | Low | Moderate | Moderate |
| Key Advantage | High stability, orthogonal protection | Low cost, direct ketone access | Acid stability, robust protection | Acid stability, robust protection |
| Key Limitation | Acid sensitivity of both protecting groups | Low selectivity, requires N-protection | Incompatible with reducible groups | Incompatible with reducible groups |
Strategic Synthesis Design: A Decision Framework
Selecting the appropriate building block is a critical decision point in synthesis planning. The following workflow illustrates a logical approach to this choice.
Diagram 2: Decision tree for selecting the optimal 4-piperidone synthon.
Experimental Protocols
The following protocols are representative procedures for the synthesis and manipulation of these key piperidone building blocks, derived from authoritative sources.
Protocol 1: Synthesis of N-Cbz-4-piperidone (4) from 4-Piperidone Monohydrate Hydrochloride (2)
Causality: This protocol demonstrates the direct N-protection of the cost-effective starting material 2 . Sodium carbonate is used as a base to neutralize the hydrochloride salt and the HCl generated during the reaction with benzyl chloroformate (CbzCl), driving the acylation forward. A biphasic THF/water system ensures all reagents remain in solution.
Methodology (adapted from[6]):
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (160 mL), add sodium carbonate (Na₂CO₃) (9.6 g, 91 mmol).
-
Stir the mixture until the solids dissolve.
-
Add benzyl chloroformate (CbzCl) (11 mL, 78 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 9 hours. Monitor progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Upon completion, dilute the mixture with ethyl acetate (150 mL) and a 5% w/v aqueous Na₂CO₃ solution (50 mL).
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a gradient of 1:3 to 1:2 ethyl acetate/hexane) to yield N-Cbz-4-piperidone 4 as a colorless oil (Expected yield: ~15 g, ~100%).[6]
Protocol 2: General Procedure for N-Boc Protection of 4-Piperidone
Causality: This procedure converts the free base of 4-piperidone into its N-Boc derivative. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. A mild base like triethylamine (TEA) is used to scavenge the acidic byproducts.
Methodology (adapted from[9]):
-
Dissolve 4-piperidone monohydrate hydrochloride (10 g, 65 mmol) in dichloromethane (DCM, 150 mL).
-
Add triethylamine (TEA) (22.7 mL, 163 mmol) to the suspension and stir for 15 minutes to form the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (15.6 g, 71.5 mmol, 1.1 eq) in DCM (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding water (100 mL). Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-4-piperidone.
Protocol 3: Catalytic Hydrogenolysis for Deprotection of an N-Benzyl Group
Causality: This is a standard method for cleaving a benzyl protecting group. Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the reaction between hydrogen gas and the substrate, reductively cleaving the C-N bond of the benzyl group.
Methodology:
-
Dissolve the N-benzyl piperidine derivative (10 mmol) in a suitable solvent like methanol or ethanol (100 mL) in a flask appropriate for hydrogenation.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure reactor at 1-3 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected secondary amine.
Conclusion
While this compound remains a superior reagent for syntheses demanding high stability and controlled, sequential deprotection, it is not a one-size-fits-all solution. A thorough analysis of the planned synthetic route is paramount.
-
For cost-driven, large-scale projects where the initial reactions involve the ketone, the unprotected 4-Piperidone Monohydrate Hydrochloride is the logical starting point.
-
When a synthesis requires tolerance to acidic conditions but contains no reducible functional groups, N-Benzyl-4-piperidone and N-Cbz-4-piperidone are excellent choices, offering robust protection with an orthogonal, reductive cleavage strategy.
Ultimately, the most effective synthesis is not one that uses the most advanced reagent, but one that employs the most appropriate reagent. By understanding the distinct advantages and limitations of each 4-piperidone synthon, researchers can design more efficient, flexible, and economical pathways to their target molecules.
References
- Vertex AI Search.
- Guidechem. N-benzyl-4-piperidone: synthesis and uses.
- Sigma-Aldrich.
- ChemicalBook. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis.
- Merrimack ScholarWorks.
- Cayman Chemical. N-Benzyl-4-piperidone.
- Organic Chemistry Portal. 4-Piperidone synthesis.
- Google Patents.
- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
- DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- CSIR-NIScPR.
- ChemicalBook.
- Benchchem.
- White Rose Research Online. Strategies for the Synthesis of Spiropiperidines.
- ChemicalBook. 1-Cbz-4-Piperidone synthesis.
- PMC.
- PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Cbz-4-Piperidone in Modern Chemical Synthesis.
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF.
- Echemi. tert-butyl1,4-dioxa-8-azaspiro[4.
- ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Organic Chemistry Portal. tert-Butyl Esters.
- PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Piperidine Protecting Groups in Spirocycle Synthesis
Introduction: The Rising Prominence of 3D Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional (3D) complexity has never been greater. We are moving away from the flat, sp²-rich scaffolds that dominated past decades and venturing into the rich chemical space of sp³-hybridized structures.[1] Among these, spirocyclic piperidines have emerged as exceptionally valuable motifs.[2][3] Their rigid, well-defined 3D orientation allows for precise interactions with biological targets, often leading to enhanced potency, selectivity, and improved physicochemical properties like aqueous solubility.[1]
However, the synthesis of these intricate structures is not trivial. The construction of the spirocyclic core often requires multi-step sequences where the piperidine nitrogen's reactivity must be carefully managed.[4][5] This is where the strategic selection of a nitrogen protecting group becomes a critical, make-or-break decision. An inappropriate choice can lead to unwanted side reactions, low yields, or complete failure of a synthetic route.
This guide provides a comparative analysis of the most common piperidine protecting groups—Boc, Cbz, Fmoc, and Tosyl—in the context of spirocycle synthesis. We will move beyond simple descriptions to explore the causal relationships between protecting group choice and experimental outcomes, supported by literature data and detailed protocols.
The Ideal Protecting Group: A Multifactorial Decision
The "perfect" protecting group is context-dependent. Its selection hinges on the overall synthetic strategy, including the specific reactions planned for spirocycle formation and subsequent functionalization. The key criteria for selection are:
-
Stability: The group must remain intact through various reaction conditions (e.g., acidic, basic, oxidative, reductive) until its intentional removal.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under conditions that do not compromise the integrity of the rest of the molecule.
-
Orthogonality: The ability to remove one protecting group selectively in the presence of others is crucial for complex, multi-functionalized molecules.[6][7]
-
Influence on Reactivity: The protecting group should not adversely affect the desired reactivity for the key spirocyclization step. In some cases, its electronic or steric properties can be leveraged to influence stereoselectivity.[8][9]
Below is a general workflow illustrating the role of N-protection in a typical spiro-piperidine synthesis.
Caption: A generalized workflow for spiro-piperidine synthesis.
Comparative Analysis of Key Piperidine Protecting Groups
The choice of protecting group dictates the entire synthetic approach. The primary distinction lies in their deprotection chemistry, which forms the basis of their orthogonality.[10]
Boc (tert-Butoxycarbonyl)
The Boc group is arguably the most common amine protecting group due to its general stability and straightforward, acid-labile removal.
-
Mechanism & Performance: Introduced using Boc-anhydride ((Boc)₂O), it is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenolysis.[11][12] Deprotection is cleanly achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an inert solvent.[10] This acid-lability makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) groups.
-
Application in Spirocycle Synthesis: The Boc group is frequently used in syntheses where the key spirocyclization step is performed under basic, organometallic, or neutral conditions. For example, in syntheses involving intramolecular alkylations or Michael additions to form the spirocenter, the Boc group provides reliable protection. However, its steric bulk can sometimes influence the conformational preference of the piperidine ring, which may have stereochemical implications in the cyclization step.[13] A synthesis of a spirocyclic piperidine-cyclobutylamine utilized a Boc-protected intermediate, which was readily deprotected using TFA in the final steps.[1]
Cbz (Carboxybenzyl)
The Cbz group is a classic protecting group that offers excellent orthogonality to the acid-labile Boc group.[14]
-
Mechanism & Performance: Typically introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is notably stable to both acidic and basic conditions.[14] Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a very mild method that produces toluene and carbon dioxide as byproducts.[10] This makes it ideal for substrates containing acid-sensitive functionalities like silyl ethers or other Boc groups.
-
Application in Spirocycle Synthesis: Cbz is the protecting group of choice when the synthetic route requires strongly acidic conditions that would cleave a Boc group. In a reported synthesis of σ₁ receptor ligands, a Cbz-protected dihydropyridine intermediate successfully underwent a Rh-catalyzed conjugate addition, a key step that failed for the corresponding Boc-protected substrate.[15] This highlights a scenario where the electronic nature of the protecting group directly impacts the success of the spirocyclization precursor's reaction.
Fmoc (9-Fluorenylmethyloxycarbonyl)
Renowned for its role in solid-phase peptide synthesis (SPPS), the Fmoc group's unique base-lability provides another layer of orthogonality.[16][17]
-
Mechanism & Performance: The Fmoc group is stable to acids and hydrogenolysis but is rapidly cleaved by mild bases, most commonly a solution of 20% piperidine in DMF.[16][18] The deprotection proceeds via a β-elimination mechanism.[19] This orthogonality to both Boc and Cbz allows for highly complex, sequential manipulations of a molecule.
-
Application in Spirocycle Synthesis: The Fmoc group is particularly valuable when both acid- and hydrogenation-sensitive groups are present in the molecule. Its application in spirocycle synthesis allows for deprotection under conditions that would leave ester functionalities (base-sensitive, but often stable to piperidine for short periods) and other acid-labile groups untouched. However, chemists must be mindful that the deprotection reagent itself is a piperidine, which could potentially compete in subsequent reactions if not removed thoroughly.
Tosyl (Ts)
The tosyl group is a sulfonyl-based protecting group known for its exceptional stability.[20][21]
-
Mechanism & Performance: The tosyl group is installed using tosyl chloride (TsCl). It is extremely robust, resisting strong acids, bases, and many oxidizing and reducing agents.[11] This high stability can be a double-edged sword, as its removal requires harsh reductive conditions, such as sodium in liquid ammonia or sodium naphthalenide. The strong electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the piperidine nitrogen, effectively rendering it non-basic.
-
Application in Spirocycle Synthesis: The deactivating effect of the tosyl group is its most significant feature. It can be advantageous in reactions where the basicity of the piperidine nitrogen would be problematic, for instance, in preventing N-alkylation side reactions. In the synthesis of σ receptor ligands, a tosyl-protected piperidinone was a key intermediate that underwent successful oxidation and conjugate addition reactions.[15] The subsequent removal of the tosyl group was achieved using magnesium in methanol under ultrasonic irradiation.[15]
Caption: Key piperidine protecting groups and their lability.
Data-Driven Comparison Summary
The table below summarizes the key operational characteristics of each protecting group, providing a quick reference for strategic planning.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu | p-Toluenesulfonyl chloride (TsCl) |
| Deprotection Condition | Strong Acid (TFA, HCl)[10] | Catalytic Hydrogenolysis (H₂, Pd/C)[14] | Base (20% Piperidine in DMF)[16] | Strong Reduction (e.g., Na/NH₃, Mg/MeOH)[15] |
| Stable To | Base, Hydrogenolysis, Weak Acid[12] | Strong Acid, Base[14] | Acid, Hydrogenolysis[19] | Strong Acid, Strong Base, Most Ox/Red Agents[11] |
| Orthogonal To | Cbz, Fmoc, Tosyl | Boc, Fmoc, Tosyl | Boc, Cbz, Tosyl | Boc, Cbz, Fmoc |
| Key Advantage | Common, reliable, mild deprotection for acid-stable molecules. | Very mild deprotection; orthogonal to acid/base chemistry. | Orthogonal to both acid- and hydrogenation-labile groups. | Extreme stability; deactivates nitrogen nucleophilicity. |
| Potential Drawback | Cleaved by strong acids. Steric bulk may influence reactivity. | Catalyst poisoning possible. Not suitable for molecules with reducible groups. | Deprotection reagent (piperidine) can be a complicating factor. | Harsh deprotection conditions limit substrate scope. |
Strategic Selection: An Orthogonality-Based Approach
The concept of orthogonality is central to the synthesis of complex molecules bearing multiple protected functional groups.[6][22] The ability to deprotect one site without affecting others allows for precise, sequential chemical transformations.
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Experimental Protocols
The following protocols are representative examples for the protection and deprotection of a piperidine nitrogen using the Boc group, a common starting point for many spirocycle syntheses.
Protocol 1: N-Boc Protection of 4-Piperidone
-
Objective: To protect the nitrogen of 4-piperidone hydrochloride with a Boc group.
-
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 4-piperidone hydrochloride monohydrate (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone, which can be purified by column chromatography if necessary.
-
Protocol 2: N-Boc Deprotection
-
Objective: To remove the Boc protecting group from a spiro-piperidine scaffold.
-
Materials:
-
N-Boc protected spiro-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the N-Boc protected spiro-piperidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq, typically a 25-50% v/v solution in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected spiro-piperidine.
-
Conclusion
The strategic selection of a piperidine protecting group is a cornerstone of successful spirocycle synthesis. While Boc remains a versatile and popular choice for its reliability in acid-free pathways, Cbz offers a robust orthogonal alternative for routes involving acidic steps. Fmoc provides an additional level of orthogonality with its base-lability, crucial for highly complex targets. Finally, the exceptionally stable Tosyl group offers a unique ability to deactivate the piperidine nitrogen, preventing unwanted reactivity in specific contexts. By understanding the distinct chemical properties and deprotection mechanisms of each group, researchers can design more efficient, robust, and successful synthetic routes to novel spirocyclic scaffolds, thereby accelerating the engine of drug discovery.
References
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 36.
-
PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
-
Creative Biolabs. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Douglas, J. J., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Journal of the American Chemical Society.
-
Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Synlett.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
-
Griggs, S. D., Tape, D. D., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 214-224.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
-
BenchChem. (n.d.). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
-
Grokipedia. (n.d.). Tosyl group.
-
Wikipedia. (n.d.). Tosyl group.
-
Wanner, M. J., & van der Haas, R. J. C. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 890–898.
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
-
Gunda, P., et al. (2017). Influence of the N-protecting group on the reactivity. ResearchGate.
-
Gfeller, D., et al. (1998). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 63(25), 9361-9370.
-
Zhu, Y., & van der Donk, W. A. (2021). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of Chemical Research, 54(1), 171-184.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. grokipedia.com [grokipedia.com]
- 21. Tosyl group - Wikipedia [en.wikipedia.org]
- 22. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Comparative Guide to Nitrogen Protecting Groups in Piperidine Chemistry: A Critical Evaluation of Ketal Functionality vs. Established Carbamate Strategies
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties.[1] The synthesis of complex, substituted piperidines, however, necessitates precise control over the reactivity of the ring's nitrogen atom. This is achieved through the use of protecting groups, which temporarily mask the nitrogen's nucleophilicity and basicity, allowing for selective modifications elsewhere on the molecule.[2]
This guide provides a comparative analysis of nitrogen protecting groups in the context of piperidine chemistry. We will begin by exploring the theoretical concept of an "N-ketal" protecting group, a functionality analogous to the well-known oxygen ketals used for carbonyl protection.[3][4] Through a mechanistic lens, we will evaluate its hypothetical advantages and inherent limitations. Subsequently, we will benchmark this conceptual group against the industry-standard carbamate protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—providing experimental data and detailed protocols that underscore their prevalence and reliability in modern drug development.
The Hypothetical N-Ketal Protecting Group: A Mechanistic Inquiry
In carbonyl chemistry, a ketal is formed by the acid-catalyzed reaction of a ketone with two equivalents of an alcohol, resulting in a structure with two ether linkages to the same carbon.[5] By analogy, an "N-ketal" on a piperidine would involve the formation of a geminal diether-like structure on the nitrogen atom. However, the direct formation of a stable N,N-diketal from a secondary amine like piperidine is not a recognized strategy in synthetic chemistry. Instead, a more plausible, yet still problematic, analogue would be an aminal or an N,O-acetal derivative.
From a mechanistic standpoint, such structures are highly prone to hydrolysis. The presence of a nitrogen atom adjacent to the carbon bearing two heteroatoms significantly weakens the C-O bonds, making the group extremely labile, especially under acidic conditions. This inherent instability would likely render it unsuitable for the rigors of multi-step synthesis, where a protecting group must withstand a variety of reaction conditions.
Caption: Hypothetical formation and rapid hydrolysis of an N-ketal on piperidine.
Established Nitrogen Protecting Groups for Piperidines: A Performance Benchmark
The challenges associated with the hypothetical N-ketal group highlight the necessity for protecting groups with well-defined stability and cleavage protocols. In piperidine chemistry, carbamates are the most widely employed class of nitrogen protecting groups due to their robustness and versatility.[6] The three most common carbamate protecting groups are Boc, Cbz, and Fmoc.
-
tert-Butoxycarbonyl (Boc): The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of non-acidic reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[7]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is installed using benzyl chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions and hydrogenolysis but is cleaved by bases, most commonly a solution of piperidine in DMF.[6]
The distinct cleavage conditions for these groups form the basis of orthogonal synthesis strategies , where one group can be removed without affecting the others, a critical consideration in the synthesis of complex molecules.[8]
Comparative Analysis: The Hypothetical Ketal vs. Carbamates
The following table provides a comparative overview of the hypothetical N-ketal protecting group and the established carbamate protecting groups for piperidine.
| Feature | Hypothetical N-Ketal | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure on Piperidine | -N(OR)₂ (Aminal-like) | -NCO₂C(CH₃)₃ | -NCO₂CH₂Ph | -NCO₂-CH₂-Fmoc |
| Introduction Reagent | Ketone/Acid Catalyst | (Boc)₂O | Cbz-Cl | Fmoc-Cl / Fmoc-OSu |
| Stability | ||||
| Acid | Extremely Labile | Labile | Stable | Stable |
| Base | Likely Unstable | Stable | Stable | Labile |
| Nucleophiles | Likely Unstable | Stable | Stable | Stable |
| Hydrogenolysis | Stable | Stable | Labile | Stable |
| Deprotection Conditions | Trace H₂O/Acid | Strong Acid (e.g., TFA, HCl) | H₂/Pd/C | Base (e.g., 20% Piperidine in DMF) |
| Orthogonality | Poor | Good (orthogonal to Cbz, Fmoc) | Good (orthogonal to Boc, Fmoc) | Good (orthogonal to Boc, Cbz) |
| Practical Utility | Very Low / Not Established | Very High | High | High |
This comparison clearly illustrates why carbamates are the preferred choice in piperidine chemistry. Their well-defined stability profiles and specific deprotection methods provide the reliability and predictability required for complex synthetic routes. The hypothetical N-ketal, with its inherent instability, would not be a reliable protecting group.
Experimental Protocols
The following are generalized, step-by-step methodologies for the protection and deprotection of piperidine using Boc, Cbz, and Fmoc protecting groups.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium Bicarbonate (aq. sat.)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.
Caption: Workflow for N-Boc protection of piperidine.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM.
-
Cool the solution to 0 °C.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess acid.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected piperidine.
Caption: Workflow for N-Boc deprotection.
Protocol 3: N-Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous Sodium Carbonate (Na₂CO₃)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in a biphasic mixture of DCM and aqueous Na₂CO₃ solution.
-
Cool the mixture to 0 °C.
-
Add Cbz-Cl (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Cbz protected piperidine.
Caption: Workflow for N-Cbz protection of piperidine.
Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz piperidine
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-Cbz protected piperidine in a suitable solvent (MeOH, EtOH, or EtOAc).
-
Carefully add Pd/C catalyst.
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ using a balloon or a Parr apparatus.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitoring by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Caption: Workflow for N-Cbz deprotection.
Conclusion
While the exploration of novel protecting groups is a valuable endeavor in synthetic chemistry, the hypothetical N-ketal protecting group for piperidines remains a conceptual curiosity rather than a practical tool. Its inherent instability, stemming from its aminal-like character, would likely lead to premature cleavage under a wide range of reaction conditions. In contrast, the carbamate protecting groups—Boc, Cbz, and Fmoc—offer a robust and versatile toolkit for the synthetic chemist. Their well-defined stability profiles, coupled with reliable and orthogonal deprotection protocols, have cemented their status as the gold standard in piperidine chemistry and the broader field of drug discovery. The choice between these established groups should be guided by the specific reaction conditions anticipated in the synthetic route, ensuring compatibility and maximizing the efficiency of the overall synthesis.
References
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Schmalz, H.-G., & Wirth, T. (Eds.). (2012). Organic Synthesis Workbook II. John Wiley & Sons.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11996-12014.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
YouTube. (2019). acetals and ketals as protecting groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of expected and comparative spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the target molecule with its precursor, 1,4-dioxa-8-azaspiro[4.5]decane, we highlight the specific spectral signatures introduced by the tert-butoxycarbonyl (Boc) protecting group, providing a robust framework for structural verification.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its spirocyclic core, containing a piperidine ring masked as a ketal, and the presence of the Boc protecting group make it a versatile building block in medicinal chemistry. The unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the final pharmaceutical agent. This guide will walk you through the essential spectroscopic analyses, explaining the rationale behind the expected spectral features and providing a comparative framework against its unprotected analogue.
Comparative Spectroscopic Analysis
A direct comparison with the parent amine, 1,4-dioxa-8-azaspiro[4.5]decane, provides the most insightful approach to confirming the successful introduction of the Boc protecting group. The key structural difference is the presence of the tert-butoxycarbonyl group attached to the nitrogen atom of the piperidine ring. This modification introduces distinct and predictable changes in the spectroscopic data.
Alternative for Comparison: 1,4-Dioxa-8-azaspiro[4.5]decane
This compound serves as our primary reference. It is a secondary amine with a spirocyclic ketal structure.[2][3] Its spectroscopic data will represent the core molecular framework without the influence of the Boc group.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. We will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy: The Telltale Signature of the Boc Group
The most significant difference in the ¹H NMR spectra of our target compound and its unprotected counterpart will be the appearance of a large singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group.
-
Expected ¹H NMR Spectrum of this compound:
-
~1.45 ppm (singlet, 9H): This signal is characteristic of the nine protons of the tert-butyl group of the Boc protector. Its high integration value and singlet multiplicity are definitive indicators of the group's presence.
-
~3.95 ppm (singlet, 4H): This signal corresponds to the four protons of the ethylene glycol unit forming the dioxolane ring.
-
~3.50 - 3.70 ppm (multiplet, 4H): These signals arise from the protons on the carbons adjacent to the nitrogen atom within the piperidine ring. The presence of the electron-withdrawing carbamate group will deshield these protons, causing a downfield shift compared to the parent amine.
-
~1.60 - 1.80 ppm (multiplet, 4H): These signals are from the remaining four protons of the piperidine ring.
-
-
Comparative ¹H NMR Spectrum of 1,4-Dioxa-8-azaspiro[4.5]decane:
-
The most notable absence will be the singlet around 1.45 ppm.
-
The protons adjacent to the nitrogen will be shifted further upfield (at a lower ppm value) due to the absence of the deshielding carbamate group.[4]
-
A broad singlet corresponding to the N-H proton may be observed, which would be absent in the Boc-protected compound.
-
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.
¹³C NMR Spectroscopy: Tracking the Carbonyl and Tert-butyl Carbons
The ¹³C NMR spectrum provides complementary information, with the appearance of new signals for the carbonyl and the carbons of the tert-butyl group being the key indicators of successful Boc protection.
-
Expected ¹³C NMR Spectrum of this compound:
-
~155 ppm: The signal for the carbonyl carbon of the carbamate group. This is a highly deshielded carbon and its presence is a strong confirmation of the Boc group.
-
~80 ppm: The quaternary carbon of the tert-butyl group.
-
~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~107 ppm: The spiro carbon of the ketal.
-
~64 ppm: The two carbons of the dioxolane ring.
-
~40-45 ppm: The two carbons adjacent to the nitrogen in the piperidine ring.
-
~35 ppm: The two remaining carbons of the piperidine ring.
-
-
Comparative ¹³C NMR Spectrum of 1,4-Dioxa-8-azaspiro[4.5]decane:
-
The signals for the carbonyl carbon (~155 ppm) and the tert-butyl carbons (~80 ppm and ~28.5 ppm) will be absent.
-
The carbons of the piperidine ring will show different chemical shifts due to the change in the electronic environment around the nitrogen atom.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The introduction of the Boc group will result in the appearance of a strong carbonyl stretch.
-
Expected IR Spectrum of this compound:
-
~1690 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbamate. This is a key diagnostic peak.[5]
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1100-1300 cm⁻¹: C-O and C-N stretching vibrations.
-
-
Comparative IR Spectrum of 1,4-Dioxa-8-azaspiro[4.5]decane:
-
The strong carbonyl absorption around 1690 cm⁻¹ will be absent.
-
A broad absorption in the region of ~3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine will be present.[3] This peak will be absent in the Boc-protected compound.
-
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: Workflow for ATR FT-IR Spectroscopy.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The expected molecular weight is 243.30 g/mol .[6] A peak corresponding to this m/z value may be observed, although it might be weak or absent in some ionization techniques.
-
Key Fragmentation Peaks: A prominent peak at m/z = 187 ([M - 56]⁺) is expected, corresponding to the loss of isobutylene from the tert-butyl group. Another significant fragment would be at m/z = 144 ([M - 99]⁺) , representing the loss of the entire Boc group. A peak at m/z = 57 corresponding to the tert-butyl cation is also highly characteristic.
-
-
Comparative Mass Spectrum of 1,4-Dioxa-8-azaspiro[4.5]decane:
-
The molecular ion peak will be at m/z = 143.19 g/mol .[2]
-
The fragmentation pattern will be significantly different, lacking the characteristic losses of 56 and 99 Da, and the presence of a peak at m/z = 57.
-
Data Summary and Comparison
| Spectroscopic Technique | Feature | This compound (Expected) | 1,4-Dioxa-8-azaspiro[4.5]decane (Reference) |
| ¹H NMR | tert-butyl protons | ~1.45 ppm (s, 9H) | Absent |
| N-H proton | Absent | Present (broad singlet) | |
| ¹³C NMR | Carbonyl carbon | ~155 ppm | Absent |
| tert-butyl carbons | ~80 ppm (quaternary), ~28.5 ppm (methyl) | Absent | |
| IR | C=O stretch | ~1690 cm⁻¹ (strong) | Absent |
| N-H stretch | Absent | ~3300-3500 cm⁻¹ (broad) | |
| Mass Spec | Molecular Ion (m/z) | 243.30 | 143.19 |
| Key Fragments (m/z) | [M-56]⁺, [M-99]⁺, 57 | Different fragmentation pattern |
Conclusion
The structural confirmation of this compound can be unequivocally achieved through a combination of NMR, IR, and Mass Spectrometry. The most definitive evidence for the successful installation of the Boc protecting group comes from the characteristic signals in the ¹H and ¹³C NMR spectra (the tert-butyl group and the carbamate carbonyl), the strong carbonyl absorption in the IR spectrum, and the specific fragmentation pattern in the mass spectrum. By comparing the acquired data with the known spectra of the parent amine, 1,4-dioxa-8-azaspiro[4.5]decane, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the quality and success of their research and development endeavors.
References
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. PubChem. [Link]
-
1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. [Link]
-
Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR spectrum [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. echemi.com [echemi.com]
Bioactivity validation of derivatives synthesized from Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. The spirocyclic framework, particularly the 1,4-dioxa-8-azaspiro[4.5]decane moiety, has emerged as a privileged structure due to its conformational rigidity and three-dimensional character, which allows for precise spatial orientation of functional groups. This guide provides a comprehensive comparison of the bioactivity of various derivatives synthesized from the versatile starting material, Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. We will delve into the synthesis of these derivatives, the rationale behind their design, and a comparative analysis of their performance in various biological assays, supported by experimental data.
The Strategic Advantage of the Azaspiro[4.5]decane Scaffold
The 1,4-dioxa-8-azaspiro[4.5]decane core is a bioisostere of the piperidine ring, a common motif in numerous bioactive compounds. The introduction of the spiroketal functionality imparts unique physicochemical properties, including reduced lipophilicity and an altered conformational profile, which can lead to improved pharmacokinetic and pharmacodynamic properties. The tert-butyl carbamate (Boc) protecting group on the nitrogen atom of the parent compound provides a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Synthesis of Bioactive Derivatives
The synthesis of derivatives from this compound typically involves two key steps: deprotection of the Boc group and subsequent N-functionalization.
Experimental Protocol: General Synthesis of N-Substituted Derivatives
-
Boc Deprotection: this compound is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The solvent and excess acid are removed under reduced pressure to yield the corresponding amine salt.
-
N-Alkylation/Arylation: The deprotected amine salt is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). A base, such as potassium carbonate or triethylamine, is added to neutralize the salt. The appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted fluoroaromatics) is then added, and the reaction mixture is heated to 60-80 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired N-substituted derivative.
This versatile synthetic route allows for the introduction of a wide array of substituents, each designed to probe specific biological interactions.
Comparative Bioactivity Analysis
The true measure of a novel chemical scaffold lies in the biological activity of its derivatives. Here, we compare the bioactivity of several classes of derivatives synthesized from this compound, focusing on their potential as anticancer agents and central nervous system (CNS) ligands.
Sigma-1 Receptor Ligands for Tumor Imaging
The sigma-1 (σ₁) receptor is overexpressed in various tumor cell lines, making it an attractive target for the development of tumor imaging agents. Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored for this purpose, with modifications aimed at optimizing affinity and selectivity for the σ₁ receptor.[1][2]
One notable derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has demonstrated high affinity for σ₁ receptors with a Kᵢ value of 5.4 ± 0.4 nM.[1][3] This compound also exhibited good selectivity over σ₂ receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold).[1][3] The introduction of the fluoroethoxy group allows for radiolabeling with fluorine-18 ([¹⁸F]), a positron emitter suitable for Positron Emission Tomography (PET) imaging.
In vivo studies using mouse tumor xenograft models showed high accumulation of [¹⁸F]-labeled 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane in human carcinoma and melanoma.[1] This accumulation was significantly reduced by treatment with haloperidol, a known σ₁ receptor antagonist, confirming the specificity of the radiotracer.[1] These findings highlight the potential of this class of derivatives as potent tumor imaging agents.
Table 1: Comparative Binding Affinities of Azaspiro[4.5]decane Derivatives for Sigma-1 Receptors
| Compound | Substituent on Nitrogen | Kᵢ (σ₁) [nM] | Selectivity (σ₂/σ₁) | Reference |
| Derivative A | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4 | 30 | [1][3] |
| Derivative B | Varies (from a series) | 0.47 - 12.1 | 2 - 44 | [2] |
Anticancer Activity
The spiroketal moiety is present in several natural products with potent anticancer activity.[4] Inspired by this, researchers have investigated the antitumor potential of synthetic spiroketal-containing compounds. While direct studies on derivatives of this compound for general anticancer activity are not extensively detailed in the initial findings, related spiroketal compounds have shown promising results. For instance, a synthetic spiroketal, 2-hydroxy-8-methyl-1,7-dioxaspiro[5.5]undec-3-en-5-one, demonstrated potent dose-dependent antitumor efficacy in a murine melanoma model.[5] This compound suppressed tumor growth by an average of 90% at a dose of 5 mg/kg.[5] The mechanism of action was found to involve the induction of apoptosis and inhibition of telomerase.[5]
Workflow for In Vitro Anticancer Activity Screening
To validate the anticancer potential of newly synthesized derivatives, a standard in vitro screening workflow is employed.
Caption: A typical workflow for the in vitro screening of anticancer compounds.
Inhibitors of the Mitochondrial Permeability Transition Pore
The mitochondrial permeability transition pore (mPTP) plays a crucial role in cell death, particularly in the context of myocardial infarction.[6] A series of 1,3,8-triazaspiro[4.5]decane derivatives, which share a similar spirocyclic core, have been identified as inhibitors of mPTP opening.[6] These compounds demonstrated beneficial effects in a model of myocardial infarction, including a decreased apoptotic rate and improved cardiac function. This suggests that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane could also be explored for their potential to modulate mPTP and offer cardioprotective effects.
Future Directions and Conclusion
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The research highlighted in this guide demonstrates their potential as high-affinity ligands for the sigma-1 receptor, with direct applications in tumor imaging. Furthermore, the broader family of azaspiro[4.5]decane and related spiroketal compounds shows significant promise in cancer therapeutics and cardioprotection.
Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship (SAR). This will involve the synthesis of analogues with varying substituents on the nitrogen atom and modifications to the spiroketal ring itself. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic profiles will be crucial for their translation into clinical candidates.
References
-
A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In Vitro. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Li, J., et al. (2022). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Li, J., et al. (2022). Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Di Lisa, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
-
PubChem. (n.d.). Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2021). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Retrieved January 21, 2026, from [Link]
-
Towle, M. J., et al. (2001). In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. Cancer Research, 61(3), 1013-21. [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
MDPI. (n.d.). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Retrieved January 21, 2026, from [Link]
-
Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved January 21, 2026, from [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Boc vs. Fmoc Protection of 1,4-dioxa-8-azaspiro[4.5]decane
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern drug discovery and medicinal chemistry, scaffold-based design is a cornerstone of innovation. The 1,4-dioxa-8-azaspiro[4.5]decane moiety represents a versatile and privileged scaffold, incorporated into a variety of neurologically active compounds, including high-affinity ligands for sigma (σ) receptors, which are targets for imaging agents and potential therapeutics.[1][2] Its rigid, spirocyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups.
However, the secondary amine within this scaffold is a reactive nucleophile that necessitates protection during multi-step synthetic sequences to prevent unwanted side reactions and ensure regioselectivity. The choice of the right protecting group is not merely a tactical step but a strategic decision that dictates the entire synthetic route, influencing reaction compatibility, purification strategies, and overall efficiency.
This guide provides an in-depth comparative analysis of the two most ubiquitous amine-protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—as applied to the 1,4-dioxa-8-azaspiro[4.5]decane core. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present a logical framework for selecting the optimal strategy based on the broader synthetic context.
The Boc Protection Strategy: Acid-Labile and Robust
The Boc group is a cornerstone of modern organic synthesis, prized for its general stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic treatment.[3][4] This makes it an excellent choice for syntheses involving organometallics, basic hydrolyses, or other base-mediated transformations.
Mechanism of Boc Protection
The protection of 1,4-dioxa-8-azaspiro[4.5]decane is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic acyl substitution. The secondary amine of the spirocycle attacks one of the electrophilic carbonyl carbons of the anhydride.[5][6] While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice to neutralize the protonated amine intermediate and drive the reaction to completion.[7] The resulting tert-butyl carbonate leaving group readily decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[6]
Caption: Boc protection workflow for 1,4-dioxa-8-azaspiro[4.5]decane.
Experimental Protocol: Boc Protection
-
Setup: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography on silica gel if necessary.
Mechanism of Boc Deprotection
Cleavage of the Boc group is achieved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent.[8] The mechanism begins with the protonation of the carbamate oxygen, which weakens the C-O bond. This facilitates the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.[7]
Caption: Boc deprotection workflow via acidolysis.
Experimental Protocol: Boc Deprotection
-
Setup: Dissolve the N-Boc-protected spirocycle (1.0 eq) in DCM (~0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product is typically obtained as a TFA salt.
-
Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
The Fmoc Protection Strategy: Base-Labile and Orthogonal
The Fmoc group, introduced by Carpino and Han, is the yin to Boc's yang.[9] Its defining characteristic is its stability to acid and its lability to basic conditions, particularly non-nucleophilic secondary amines like piperidine.[10] This property makes it indispensable in modern solid-phase peptide synthesis (SPPS) and for molecules containing acid-sensitive functionalities.[9]
Mechanism of Fmoc Protection
Fmoc protection is typically accomplished using an activated derivative such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed under mild basic conditions, often using an aqueous solution of sodium bicarbonate or a tertiary amine base in an organic solvent.[] Similar to Boc protection, the spirocycle's amine acts as a nucleophile, attacking the activated carbonyl of the Fmoc reagent.
Caption: Fmoc protection workflow for 1,4-dioxa-8-azaspiro[4.5]decane.
Experimental Protocol: Fmoc Protection
-
Setup: Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (~0.2 M).
-
Reagent Addition: Cool the mixture to 0 °C. Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes, ensuring the pH remains basic.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel.
Mechanism of Fmoc Deprotection
Fmoc cleavage proceeds through a base-mediated β-elimination (E1cB-like) mechanism.[9] A base, most commonly piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. The resulting carbanion is stabilized by the aromatic system. This triggers a rapid elimination, releasing the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine also acts as a scavenger, trapping the electrophilic dibenzofulvene to form a stable adduct, preventing it from reacting with other nucleophiles in the system.[9]
Caption: Orthogonal deprotection strategy of Boc and Fmoc groups.
Conclusion: A Decision Framework for the Synthetic Chemist
The selection of Boc versus Fmoc for the protection of 1,4-dioxa-8-azaspiro[4.5]decane is a critical decision guided by scientific rationale.
-
Choose Boc protection when your downstream synthetic steps involve basic reagents, nucleophiles, or when you need a robust protecting group that can withstand a variety of reaction conditions, provided your substrate is stable to strong acid upon final deprotection. It is often favored in traditional solution-phase synthesis where its robustness is an asset.
-
Choose Fmoc protection when your molecule contains acid-sensitive functional groups (e.g., tert-butyl esters, acetals, or certain glycosidic bonds) that would be cleaved by the harsh conditions of Boc removal. []The milder, base-labile nature of Fmoc makes it the industry standard for solid-phase synthesis and is generally considered a "gentler" method. [9] Ultimately, the optimal choice is the one that offers the highest degree of compatibility and orthogonality with the other functionalities present in your synthetic intermediates and final target molecule. A thorough analysis of the entire synthetic route is paramount to leveraging these powerful tools effectively in the pursuit of novel chemical entities for research and drug development.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 557-566. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA, University of Ferrara Institutional Research Repository. [Link]
-
Tu, Z., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5837-5849. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Case studies demonstrating the utility of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
An In-Depth Technical Guide to the Strategic Applications of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides an objective comparison of this compound, a versatile building block in modern synthetic chemistry. We will explore its utility through case studies, comparing its application to alternative synthetic routes and providing the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
Introduction: The Strategic Advantage of a Masked Ketone
At its core, this compound is a synthetically convenient, shelf-stable equivalent of N-Boc-4-piperidone. Its structure incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and an ethylene ketal masking the C4-ketone. This dual protection strategy is the foundation of its utility, allowing for precise, stepwise manipulation of the piperidine scaffold.
The primary advantage of the ethylene ketal is its stability under basic, organometallic, and reductive conditions where a free ketone would react. This allows for selective chemistry to be performed at other sites, primarily the nitrogen atom, before revealing the ketone for subsequent transformations. This guide will demonstrate how this structural feature is leveraged in the synthesis of complex molecules.
Case Study 1: Synthesis of N-Substituted 4-Aminopiperidines
The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active agents and other therapeutics. The synthesis of N-substituted derivatives is a common challenge where this compound offers a robust and flexible approach.
Method A: Ketal-Protected Piperidone Route
This approach leverages the stability of the ketal to first establish the desired N-substituent before forming the C4-amino group. The causality behind this choice is simple: performing N-alkylation or N-acylation on a molecule that already contains a primary or secondary amine at the C4 position would lead to competitive and difficult-to-separate side products. The protected ketone allows for clean N-functionalization first.
Experimental Workflow:
-
Boc Deprotection: The starting material is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleanly remove the Boc group and yield the secondary amine as a salt.[1]
-
N-Functionalization: The resulting 1,4-dioxa-8-azaspiro[4.5]decane is functionalized via reductive amination or acylation to install the desired R-group on the nitrogen.
-
Ketal Hydrolysis: The ethylene ketal is removed under aqueous acidic conditions (e.g., HCl) to reveal the C4-ketone, yielding the N-substituted 4-piperidone.
-
Reductive Amination: The ketone is then converted to the target 4-amino derivative by reacting it with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium triacetoxyborohydride.[1]
Caption: Workflow for 4-aminopiperidine synthesis using the spiroketal.
Alternative Method B: Azide Displacement Route
A common alternative begins with a C4-hydroxy piperidine derivative, converting the hydroxyl group into a leaving group for subsequent displacement with an azide, followed by reduction.
Experimental Workflow:
-
Hydroxyl Activation: N-Boc-4-hydroxypiperidine is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a mesylate or tosylate.
-
Azide Displacement: The activated intermediate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to install the azido group via an Sₙ2 reaction.
-
Azide Reduction: The azide is reduced to the primary amine using methods such as hydrogenation with a palladium catalyst (Pd/C) or treatment with a reducing agent like lithium aluminum hydride (LiAlH₄).[2]
-
N-Functionalization: The desired substituent is installed on the piperidine nitrogen, which may require Boc-deprotection first if not already done.
Performance Comparison
| Feature | Method A (Ketal Route) | Method B (Azide Route) | Rationale |
| Versatility | High | Moderate | The ketone in Method A can be used for reductive amination with a wide array of amines, creating diverse C4-substituents. Method B is primarily for installing a primary amine. |
| Scalability | Good | Moderate | Method B involves the use of potentially explosive azide reagents, which can be a concern for large-scale synthesis. |
| Step Economy | Fewer steps if N-substituent is complex. | More direct for simple 4-NH₂ derivatives. | The choice depends on the final target molecule. Method A avoids protecting/deprotecting the C4-amine. |
| Reagent Safety | Generally safer reagents. | Involves azides and potent hydrides. | Method A avoids the high-energy intermediates and reagents associated with the azide route. |
Case Study 2: A Gateway to Complex Spirocyclic Systems in Drug Discovery
The inherent spirocyclic nature of this compound makes it an ideal starting point for synthesizing more elaborate spiro-scaffolds. These rigid, three-dimensional structures are highly sought after in drug design as they can orient functional groups into precise vectors in space, often leading to improved binding affinity and selectivity for protein targets like G protein-coupled receptors (GPCRs).[3][4][5]
Application in the Synthesis of Sigma-1 Receptor Ligands
Research into novel positron emission tomography (PET) imaging agents has utilized the 1,4-dioxa-8-azaspiro[4.5]decane core to develop potent and selective ligands for the sigma-1 (σ₁) receptor, a target implicated in neurological disorders and cancer.[6][7]
Synthetic Strategy:
The synthesis of these ligands demonstrates the utility of the spiroketal scaffold. In a typical sequence, the Boc-protected starting material is deprotected and then alkylated with a side chain containing a precursor for radiolabeling, such as a tosylate for subsequent [¹⁸F]-fluorination. The spiroketal moiety is preserved in the final molecule.[6]
The rationale for using this specific scaffold over simpler piperidines is twofold:
-
Conformational Rigidity: The spirocyclic system reduces the conformational flexibility of the molecule, locking the pharmacophoric elements into an optimal orientation for binding to the σ₁ receptor.
-
Physicochemical Properties: The two oxygen atoms of the ketal help to modulate the lipophilicity of the final ligand. This is a critical parameter for PET radiotracers that must cross the blood-brain barrier while minimizing non-specific binding.[6]
Caption: Key components of a spiroketal-based PET imaging agent.
Comparison with Acyclic or Monocyclic Alternatives
| Scaffold Type | This compound | N-Boc-4-aminopiperidine | Acyclic Diamine Linkers |
| Conformational Flexibility | Low (Rigid) | Moderate | High |
| 3D Shape Diversity | High | Moderate | Low |
| Synthetic Control | High (stepwise functionalization) | Moderate (potential for N vs. N' reactivity) | Low (often leads to mixtures) |
| Relevance to Drug Design | Excellent for creating novel IP and exploring defined 3D space. | Well-established but chemically crowded space. | Used as simple linkers, less value as a core scaffold. |
The use of the spiroketal provides a distinct advantage in generating molecules with well-defined three-dimensional shapes, a critical factor for achieving high target selectivity.[8]
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the methods discussed, the following detailed protocols are provided.
Protocol 1: Boc Deprotection of this compound
This procedure is adapted from standard methods for Boc-group cleavage.[1]
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Isolation: The resulting residue, the trifluoroacetate salt of 1,4-dioxa-8-azaspiro[4.5]decane, can often be used directly in the next step or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent for further purification if necessary.
Protocol 2: Ketal Hydrolysis to N-Substituted-4-piperidone
This protocol describes the deprotection of the ethylene ketal to reveal the ketone.
-
Dissolution: Dissolve the N-substituted 1,4-dioxa-8-azaspiro[4.5]decane derivative (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA). A patent suggests using an acetone/water mixture and heating.[9]
-
Reaction: Heat the mixture to reflux (or 50-70 °C) and stir for 4-16 hours.[9] Monitor the reaction by TLC or GC-MS.
-
Neutralization: After cooling to room temperature, carefully neutralize the acid with a base such as solid sodium bicarbonate or saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-substituted-4-piperidone can be purified by flash column chromatography or crystallization.
Conclusion and Future Outlook
This compound is more than a simple protected piperidone; it is a strategic building block that offers significant advantages in versatility, safety, and synthetic efficiency. Its ability to mask the reactive ketone functionality allows for clean and selective N-functionalization, providing a reliable pathway to valuable 4-substituted piperidine derivatives.
Furthermore, its inherent spirocyclic structure serves as a valuable template for constructing conformationally constrained molecules, a key strategy in modern drug discovery for enhancing potency and selectivity. Case studies in the development of PET ligands for challenging targets like the sigma-1 receptor highlight its utility in creating sophisticated chemical probes.[6][7]
Compared to alternatives, this reagent provides a superior combination of stability, versatility, and access to unique chemical space. For researchers aiming to synthesize novel piperidine-containing compounds or explore rigid spirocyclic scaffolds, this compound represents a powerful and enabling tool.
References
-
Angene Chemical. tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidine-1-carboxylate. [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
-
PubChem. Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubChemLite. Tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]
-
Lead Sciences. tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]
-
ResearchGate. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. [Link]
-
ResearchGate. (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
-
PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]
-
PubMed. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. [Link]
-
Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. [Link]
-
PubMed. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. [Link]
-
PubMed Central. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. [Link]
-
PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubChemLite. Alpha-8-tert-butyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride. [Link]
-
PrepChem.com. Synthesis of A. 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Assessment of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its unique spirocyclic structure, while imparting desirable three-dimensional characteristics to target molecules, also presents distinct challenges in analytical characterization. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the critical task of purity assessment of this compound.
The Imperative of Purity for a Spirocyclic Intermediate
This compound, with its Boc-protected amine and ketal-protected ketone functionalities, is a versatile intermediate. However, its multi-step synthesis creates a potential for a range of process-related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The presence of even trace levels of these impurities can have significant downstream consequences, impacting reaction yields, introducing new impurities in subsequent steps, and ultimately compromising the safety and efficacy of the final drug substance. Therefore, a robust and reliable analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
For the analysis of non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the predominant analytical technique. Its high resolving power, sensitivity, and adaptability make it exceptionally well-suited for separating the target compound from a complex mixture of potential impurities.
A Proposed HPLC Method: A Starting Point for Robust Analysis
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for a broad range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for RP-HPLC. |
| Gradient | 20% B to 95% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detector | UV at 210 nm | The Boc-protecting group provides UV absorbance at low wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
This method serves as a well-founded starting point for method development and validation, which must be performed in accordance with regulatory guidelines such as ICH Q2(R2) to ensure the method is fit for its intended purpose[1].
Visualizing the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis of pharmaceutical intermediates, other techniques offer complementary information or may be more suitable for specific applications.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages for This Application | Disadvantages for This Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive to UV-active impurities, robust and well-established. | Requires chromophores for detection, potential for co-elution. |
| UPLC-UV | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times, higher resolution and sensitivity compared to HPLC[2][3]. | Higher initial instrument cost, more susceptible to matrix effects. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for identifying and quantifying volatile impurities and residual solvents[4][5]. | Not suitable for non-volatile compounds like the target molecule without derivatization. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides a direct measure of purity without the need for a reference standard of the impurity, highly accurate[6][7]. | Lower sensitivity than chromatographic methods, requires a highly pure internal standard. |
In-depth Comparison and Causality
HPLC vs. UPLC: An Evolution in Speed and Resolution
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This results in significantly faster analysis times and improved resolution[8]. For a high-throughput drug development environment, the speed of UPLC can be a major advantage. However, the higher backpressure requires specialized and more expensive instrumentation. For routine quality control of a known synthesis route where speed is not the primary driver, the robustness and lower cost of HPLC often make it the more pragmatic choice.
The Role of GC-MS: A Complementary Technique
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of volatile and semi-volatile compounds[9][10]. In the context of this compound synthesis, GC-MS would be the method of choice for identifying and quantifying residual solvents used in the reaction and purification steps. However, due to the non-volatile nature of the target compound and most of its expected impurities, GC-MS is not a suitable primary technique for purity assessment.
Quantitative NMR (qNMR): An Absolute Method
Quantitative Nuclear Magnetic Resonance (qNMR) offers a unique advantage in that it can provide a direct, absolute measure of purity without the need for individual impurity reference standards[11][12]. This is because the signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy. The primary limitation of qNMR is its lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the purity assessment of this compound by HPLC. This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by pharmacopeias[3].
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Sample Diluent: A 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (for system suitability and identification): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of Sample Diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample to be tested and dissolve in 100 mL of Sample Diluent to obtain a concentration of 0.1 mg/mL.
Chromatographic System
-
Use a liquid chromatograph equipped with a gradient pump, a UV detector, and a data acquisition system.
-
Set up the HPLC system according to the parameters in Table 1 .
System Suitability Testing (SST)
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
-
These SST parameters ensure that the chromatographic system is performing adequately for the analysis.
Procedure
-
Inject the Sample Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution to establish the retention time of the main peak.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks.
Calculation of Purity
The purity is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate determination of specific impurities, reference standards for those impurities would be required to calculate a response factor.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted analytical approach is recommended. RP-HPLC with UV detection serves as the primary, indispensable tool for separating and quantifying non-volatile, process-related impurities. Its high resolution and sensitivity make it the gold standard for this application.
However, a complete purity profile is best achieved by integrating data from complementary techniques. GC-MS is essential for the control of residual solvents, while qNMR can provide a highly accurate, absolute purity value that is orthogonal to the chromatographic results. By understanding the strengths and limitations of each technique and applying them in a logical, risk-based manner, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
Jin, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5486–5497. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
-
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Retrieved from [Link]
-
Aral Research. (2024). Difference Between HPLC and UPLC. Retrieved from [Link]
-
Ryan, D. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important? Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
Kuranov, S. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4887. Retrieved from [Link]
-
PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]
- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
-
Semantic Scholar. (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Quality Control? Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Patsnap Eureka. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. omicsonline.org [omicsonline.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. youtube.com [youtube.com]
- 10. GC-MS Organic Chemistry: Enabling Analysis for New Drugs [eureka.patsnap.com]
- 11. ethz.ch [ethz.ch]
- 12. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Compounds Derived from Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its ultimate success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] Therefore, a thorough evaluation of metabolic stability is paramount in the early stages of lead optimization.
This guide provides a comprehensive framework for evaluating the metabolic stability of compounds derived from Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, which can enhance target engagement and improve physicochemical properties.[2][3][4] However, its metabolic fate is influenced by several structural features: the spirocyclic core, the N-Boc protected piperidine ring, and the tert-butyl group. Understanding the interplay of these features is crucial for designing novel therapeutics with optimal pharmacokinetic profiles.
The Structural Landscape of this compound and its Metabolic Implications
The unique architecture of this scaffold presents both opportunities and challenges in terms of metabolic stability.
-
The Spirocyclic Core: The rigid, three-dimensional nature of the 1,4-dioxa-8-azaspiro[4.5]decane core can sterically shield potential metabolic "soft spots" from enzymatic attack by cytochrome P450 (CYP) enzymes.[1][5] This "escape from flatland" is a common strategy to enhance metabolic stability compared to more planar, flexible molecules.[6]
-
The N-Boc Protected Piperidine: The piperidine ring is a common motif in pharmaceuticals. While generally considered metabolically stable, it can undergo N-oxidation.[7][8] The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, and its presence can influence the metabolism of the adjacent piperidine ring.[9]
-
The Tert-butyl Group: The tert-butyl group is notoriously susceptible to oxidation by CYP enzymes, primarily at one of the nine equivalent methyl C-H bonds.[10][11][12] This metabolic liability often leads to rapid clearance and is a key area for optimization.
Comparative Analysis: Spirocyclic Scaffolds vs. Alternatives
While direct metabolic stability data for derivatives of this compound is not extensively published, we can draw valuable insights from comparative studies of other spirocyclic and related systems.
The Advantage of Spirocycles
The introduction of a spirocyclic scaffold often leads to a significant improvement in metabolic stability compared to non-spirocyclic counterparts. This is attributed to the increased rigidity and Fsp3 character, which can limit access of metabolizing enzymes to the molecule.[2][6]
| Scaffold Type | Example Compound | In Vitro t1/2 (min) in Mouse Liver Microsomes | Reference |
| Spirocyclic | Spiro-pyrazole analogue | > 60 | [13] |
| Acyclic analogue | Phenyl-pyrazole analogue | 15 | [13] |
Addressing the Tert-butyl Liability: Bioisosteric Replacements
Given the known metabolic instability of the tert-butyl group, a key strategy for improving the metabolic profile of derivatives of the target scaffold is the use of bioisosteric replacements. A bioisostere is a substituent that retains the desired biological activity but has altered physicochemical or pharmacokinetic properties.[14][15]
| Bioisostere for Tert-butyl | Example | Impact on Metabolic Stability | Reference |
| Trifluoromethylcyclopropyl | Replaces tert-butyl on various scaffolds | Significantly increased half-life in human liver microsomes.[10] | [10][16] |
| Trifluoromethyl oxetane | - | Decreased lipophilicity and improved metabolic stability.[14] | [14] |
| Bicyclo[1.1.1]pentane | - | Can enhance metabolic stability and aqueous solubility.[17] | [17] |
Experimental Protocols for Assessing Metabolic Stability
To obtain reliable and reproducible data, standardized in vitro assays are essential. The following are detailed protocols for the two most common assays used in early drug discovery.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[18][19]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds: Verapamil (high clearance), Diazepam (low clearance)[18][20]
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw the human liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[21]
-
Prepare the test compound working solution by diluting the stock solution to a final concentration of 1 µM in phosphate buffer.
-
Prepare the positive control solutions similarly.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to the wells containing the test compound and positive controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[20]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .[22]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount) .
-
Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the liver microsomal stability assay.
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.[23][24][25][26][27]
Objective: To evaluate the combined Phase I and Phase II metabolic stability of a test compound.
Materials:
-
Pooled human liver S9 fraction
-
Test compound stock solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
Cofactors: NADPH (for Phase I) and UDPGA (uridine diphosphate glucuronic acid) for Phase II glucuronidation. Other cofactors like PAPS (for sulfation) can also be included.[23]
-
Positive control compounds: Midazolam (Phase I), 7-hydroxycoumarin (Phase II)[23]
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare the S9 fraction to a final concentration of 1 mg/mL in phosphate buffer.[23]
-
Prepare working solutions of the test compound and positive controls to a final concentration of 1 µM.
-
-
Incubation:
-
In a 96-well plate, combine the S9 fraction with the test compound and controls.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the cofactor mix (e.g., NADPH and UDPGA). A control incubation without cofactors should be included to assess non-enzymatic degradation.[23]
-
-
Time Points and Quenching:
-
Collect and quench samples at specified time points (e.g., 0, 15, 30, 45, 60 minutes) with cold acetonitrile containing an internal standard.[24]
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the remaining parent compound by LC-MS/MS.
-
-
Data Analysis:
-
Calculate t1/2 and CLint as described for the microsomal assay.
-
Workflow for S9 Fraction Stability Assay
Caption: Workflow of the S9 fraction stability assay.
Conclusion and Future Directions
The metabolic stability of compounds derived from this compound is a critical parameter that requires careful evaluation. While the spirocyclic core is anticipated to confer a degree of metabolic stability, the presence of the N-Boc and, most notably, the tert-butyl group, presents likely metabolic liabilities.
A systematic approach to evaluating these compounds should involve standardized in vitro assays, such as the liver microsomal and S9 fraction stability assays detailed in this guide. The data generated from these experiments will enable a rank-ordering of compounds and inform structure-activity relationships. For compounds exhibiting poor metabolic stability, a logical next step is the implementation of bioisosteric replacements for the tert-butyl group. The strategic replacement of this metabolically vulnerable moiety with groups such as trifluoromethylcyclopropyl or bicyclo[1.1.1]pentane offers a promising avenue for enhancing the pharmacokinetic profile and advancing these promising spirocyclic compounds through the drug discovery pipeline.
References
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
- Expert Opinion on Drug Discovery. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516.
-
Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
- ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
- ResearchGate. (2025). Metabolically Stable tert -Butyl Replacement | Request PDF.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
- Bentham Science. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.
- Springer. (2021).
- PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
- PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
- PubMed. (2013). Metabolically Stable tert-Butyl Replacement.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- PubMed Central. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.
- PubMed. (1989).
- Frontiers. (2023).
-
PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]
- MDPI. (n.d.).
- MDPI. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS.
- PubMed. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group.
- MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mttlab.eu [mttlab.eu]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mttlab.eu [mttlab.eu]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural hurdles; they are fundamental to ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, authoritative protocol for the proper disposal of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, grounded in established safety principles and regulatory standards.
Chemical Profile and Hazard Assessment
This compound is a heterocyclic organic compound commonly used as a building block in synthetic chemistry. Understanding its properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 123387-51-9 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol [1] |
| Physical Form | Solid, Semi-solid, or Liquid |
| Boiling Point | 180-190 °C @ 0.4 Torr[1] |
| Flash Point | 153.9 °C[1] |
Hazard Assessment: While a comprehensive, universally adopted GHS classification for this specific compound is not consistently available across all supplier safety data sheets (SDS)[1], it is imperative to treat it as a potentially hazardous substance. Structurally related compounds, such as the de-protected parent amine 1,4-Dioxa-8-azaspiro[4.5]decane, are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2]. Therefore, a conservative approach requires handling this compound with the assumption that it may present similar hazards.
Regulatory and Safety Framework
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. Your institution's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific on-site accumulation limits and timelines[4][5].
The Cardinal Rule: Always consult with your institution's Environmental Health & Safety (EH&S) department. They will provide guidance specific to your location and ensure compliance with all federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash[6][7].
Standard Operating Procedure for Disposal
This step-by-step protocol ensures that waste is handled safely from the point of generation to its final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical, whether in pure form or as waste, ensure you are wearing:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Characterization and Segregation This compound is a non-halogenated organic material. It must be segregated from incompatible waste streams to prevent dangerous reactions[6].
-
DO NOT MIX WITH:
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents
-
-
Action: Designate a specific waste container for non-halogenated organic solids or solutions containing this compound.
Step 3: Container Selection and Preparation The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Compatibility: Use a container made of a material compatible with the chemical. The original product container is often a suitable choice if it is in good condition[6][8]. For liquid waste solutions, use a high-density polyethylene (HDPE) or glass bottle designed for chemical waste.
-
Condition: Ensure the container is clean, leak-proof, and has a tightly sealing cap[9].
-
Capacity: Do not fill any waste container to more than 90% of its capacity to allow for expansion and prevent spills[10].
Step 4: Labeling the Hazardous Waste Container Proper labeling is a strict regulatory requirement and essential for safety.
-
Mandatory Information: From the moment the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE" [4][5].
-
Contents: Clearly list all chemical constituents by their full name (e.g., "this compound," "Methanol," etc.) and their approximate percentages[6]. Do not use abbreviations or chemical formulas.
-
Hazard Warning: Indicate the potential hazards. Based on related compounds, including "Irritant" is a prudent measure[5].
Step 5: Accumulation in a Satellite Accumulation Area (SAA) The SAA is the designated location within the laboratory where waste is collected.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[4].
-
Storage: Keep the waste container securely capped at all times, except when you are actively adding waste[6][9]. This prevents the release of vapors and protects against spills.
-
Duration: A partially filled container may remain in the SAA for up to one year[6]. Once a container is full, it must be removed from the SAA within three days[6].
Step 6: Arranging Final Disposal Laboratory personnel are not authorized to transport hazardous waste off-site.
-
Contact EH&S: When your waste container is full or ready for removal, contact your institution's EH&S office. They will arrange for the collection of the waste by trained personnel.
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may involve incineration or other approved methods[4][11].
Emergency Procedures: Spill Management
In the event of a small, manageable spill within a fume hood or on a benchtop:
-
Ensure Safety: Alert colleagues in the immediate area and ensure the space is well-ventilated.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to absorb the spilled material[12][13].
-
Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated container for solid hazardous waste.
-
Disposal: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material. Dispose of it following the procedure outlined above.
-
Decontamination: Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's emergency response or EH&S team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Angene Chemical. [Link]
-
Chemical Waste Disposal Guidelines. Unknown Source. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Abosyn. [Link]
-
1,4-Dioxa-8-azaspiro(4.5)decane. PubChem, National Institutes of Health. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. acs.org [acs.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. aksci.com [aksci.com]
A Researcher's Guide to the Safe Handling of Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 123387-51-9). The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from authoritative sources.
Section 1: Understanding the Hazard Profile
This compound is a chemical intermediate commonly used in organic synthesis. While specific toxicological properties have not been exhaustively studied, the available safety data indicates that it should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for this compound[1]:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
This hazard profile is consistent with the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, which is also known to cause skin, eye, and respiratory irritation[2][3][4][5]. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic chemistry and is generally stable under basic and nucleophilic conditions, but is sensitive to acids[6].
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound:
Eye and Face Protection
-
Safety Glasses with Side Shields: These are the minimum requirement for handling small quantities in a well-ventilated area.
-
Goggles: Recommended when there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles during procedures with a higher risk of splashing or when handling larger quantities[7].
Hand Protection
Selection of the appropriate glove material is crucial to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals.
-
Double Gloving: For extended handling periods or when working with larger quantities, double gloving is recommended to provide an additional layer of protection.
-
Glove Removal: Use proper glove removal technique to avoid contaminating your hands. Dispose of used gloves in the appropriate chemical waste container.
Body Protection
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect against incidental skin contact.
-
Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over the lab coat when handling larger volumes.
Respiratory Protection
-
Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors[7].
-
Respirator: If work outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Section 3: Operational and Handling Workflow
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
Caption: A typical workflow for the safe handling of this compound.
Section 4: Storage and Disposal Plan
Storage
-
Container: Keep the compound in its original, tightly sealed container.
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Storage at 2-8°C is often recommended.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the chemical.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for chemical waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
-
Waste Container: All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be collected in a clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain[7].
Section 5: First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
References
-
PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1,4-二叠氮-8-壬烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
